Fmoc-D-Gln(Mtt)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-37(43)25-24-36(38(44)45)41-39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,46)(H,42,43)(H,44,45)/t36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIMEYIDZSICTF-PSXMRANNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-D-Gln(Mtt)-OH: Technical Guide to Orthogonal Protection & Applications
The following technical guide details the chemical structure, properties, and experimental applications of Fmoc-D-Gln(Mtt)-OH , a specialized amino acid derivative used in advanced Solid Phase Peptide Synthesis (SPPS).
Executive Summary
This compound (N-α-Fmoc-N-γ-(4-methyltrityl)-D-glutamine) is a high-value building block for the synthesis of protease-resistant peptides and peptidomimetics. Its core utility lies in the orthogonal protection strategy :
-
Fmoc: Base-labile (
-amine protection). -
Mtt: Hyper-acid-labile (side-chain amide protection).
-
D-Configuration: Induces specific secondary structures (e.g.,
-turns) and enhances metabolic stability against proteolytic enzymes.
Unlike the standard Trityl (Trt) group, which requires strong acid (95% TFA) for removal, the Mtt group can be cleaved with mild acid (1% TFA/DCM). This allows researchers to selectively deprotect the Glutamine side chain on-resin—leaving other protecting groups (Boc, tBu, Pbf) and the peptide-resin linkage intact—to facilitate site-specific modifications such as cyclization, dehydration to nitriles, or side-chain anchoring.
Chemical Architecture & Properties[1][2]
Structural Analysis
The molecule consists of a D-Glutamine backbone protected at the N-terminus by Fmoc and at the side-chain amide nitrogen by the bulky, lipophilic 4-methyltrityl (Mtt) group.
-
Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-(4-methyltrityl)-D-glutamine
-
Molecular Formula:
-
Molecular Weight: ~624.74 g/mol
Physicochemical Data Table
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Purity (HPLC) | |
| Chiral Purity | |
| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in Water |
| Melting Point | 145–155 °C (Decomposes) |
| Storage | +2°C to +8°C (Short term); -20°C (Long term), Desiccated |
| Stability | Moisture and light sensitive; Stable under neutral conditions |
Structural Visualization
The following diagram illustrates the chemical connectivity and the distinct lability of the protecting groups.[4]
Caption: Structural breakdown of this compound highlighting the orthogonal lability of the N-terminal Fmoc and side-chain Mtt groups.
Synthetic Utility: The "Mtt" Advantage
The primary reason to select This compound over the cheaper Fmoc-D-Gln(Trt)-OH is the kinetic difference in acid lability.
Orthogonal Deprotection Hierarchy
In complex peptide synthesis, "orthogonality" allows the chemist to modify specific sites without affecting others.
-
Level 1 (Base): Fmoc removal (20% Piperidine).
-
Level 2 (Mild Acid): Mtt removal (1% TFA or HFIP).[5] Crucial Step.
-
Level 3 (Strong Acid): Global cleavage/deprotection (95% TFA) removes tBu, Boc, Pbf, Trt.
Applications
-
On-Resin Dehydration: Converting the Glutamine side chain amide to a nitrile (cyano) group using TFAA/Pyridine after selective Mtt removal.
-
Side-Chain Anchoring: Attaching the peptide to the resin via the Gln side chain (using a handle) to allow C-terminal modification.
-
Stapled Peptides: Although less common than Lys-Asp stapling, Gln side chains can participate in covalent cross-linking if modified.
Experimental Protocols
Standard Coupling Protocol
This compound is bulky. To prevent aggregation and ensure complete coupling, use efficient activating agents.
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / DIPEA.
-
Solvent: DMF (N,N-Dimethylformamide).
Step-by-Step:
-
Dissolution: Dissolve this compound (3.0 eq) in minimum DMF.
-
Activation: Add HATU (2.9 eq) and DIPEA (6.0 eq). Note: Pre-activation for 30 seconds is recommended.
-
Coupling: Add the mixture to the resin-bound peptide. Shake for 45–60 minutes at room temperature.
-
Monitoring: Verify coupling efficiency via Kaiser Test (if N-term is primary amine) or Chloranil Test (if secondary).
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Selective Deprotection of Mtt (The Critical Protocol)
This procedure removes the Mtt group while keeping the peptide on the resin and preserving other acid-labile groups (like Lys(Boc) or Ser(tBu)).
Reagents:
-
Deprotection Cocktail: 1% TFA (Trifluoroacetic acid) in DCM (Dichloromethane) + 5% TIS (Triisopropylsilane) as a scavenger.
-
Why TIS? The Mtt cation is highly stabilized and reactive. Without a scavenger, it may re-attach to the peptide (e.g., to Trp or Tyr residues).
-
Workflow:
-
Wash: Wash resin with DCM (
min) to remove DMF traces (DMF buffers the acid). -
Flow Wash: Treat resin with the Deprotection Cocktail for 2 minutes . Filter immediately.
-
Visual Cue: The solution will turn bright yellow/orange (Mtt cation).
-
-
Repeat: Repeat the treatment (
min) until the yellow color fades significantly. -
Neutralize: Wash resin with 5% DIPEA/DCM (
min) to neutralize residual acid. -
Wash: Wash extensively with DMF.
Validation:
-
Take a small resin aliquot.
-
Perform a mini-cleavage (95% TFA).
-
Analyze via LC-MS.[6] You should see the mass of the peptide with the Gln side chain free (-CONH2), while other protecting groups (like tBu +56 Da) remain attached.
Workflow Diagram
Caption: Operational workflow for utilizing this compound in SPPS, emphasizing the selective deprotection stage.
Quality Control & Troubleshooting
Analytical Expectations
-
HPLC: The Mtt group is very hydrophobic. The protected amino acid will elute late on a C18 column.
-
Mass Spectrometry (ESI):
-
Expected Mass
Da. -
Common fragment: Loss of Mtt group (Mass - 256).
-
Common Issues
| Issue | Cause | Solution |
| Incomplete Coupling | Steric hindrance of Mtt/Fmoc. | Use Double Coupling; Increase temperature to 50°C (if no Cys/His present). |
| Premature Mtt Loss | Acidic solvent or HOBt usage.[4] | Avoid HOBt (acidic); use Oxyma Pure. Store peptide-resin in DMF, not DCM. |
| Re-attachment of Mtt | Insufficient Scavenger. | Increase TIS to 5-10% in the 1% TFA cocktail. |
References
-
Sigma-Aldrich. (n.d.). Fmoc-Gln(Trt)-OH and Orthogonal Protection Strategies. Retrieved from
-
Bld Pharm. (n.d.).[6] Fmoc-D-Gln(Trt)-OH Properties and CAS 200623-62-7. Retrieved from
-
Novabiochem (Merck). (n.d.). Selecting Orthogonal Building Blocks for SPPS. Retrieved from
-
ResearchGate. (2017).[7] Discussions on Selective Deprotection of Mtt Group on Glutamine. Retrieved from
-
PubChem. (n.d.). Compound Summary for Fmoc-Amino Acid Derivatives. Retrieved from
(Note: While specific literature on the D-isomer Mtt variant is niche, the chemical behavior is extrapolated from the well-established chemistry of L-Gln(Mtt) and Lys(Mtt) as cited in standard SPPS handbooks.)
Sources
- 1. chem960.com [chem960.com]
- 2. chem960.com [chem960.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 200623-62-7|Fmoc-D-Gln(Trt)-OH|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
Advanced Strategies for D-Glutamine: The Mtt Advantage in Precision Peptide Synthesis
The following technical guide details the strategic implementation of 4-methyltrityl (Mtt) protection for D-Glutamine side chains in solid-phase peptide synthesis (SPPS).
Executive Summary
In the synthesis of complex bioactive peptides, particularly those containing D-amino acids for enhanced proteolytic stability, the choice of side-chain protection is a critical determinant of yield and purity. While Trityl (Trt) remains the standard "permanent" protecting group for Glutamine (Gln) and Asparagine (Asn), it lacks the chemoselectivity required for advanced on-resin modifications.
This guide delineates the technical superiority of Fmoc-D-Gln(Mtt)-OH (N-α-Fmoc-N-γ-4-methyltrityl-D-glutamine). Unlike Trt, which is typically removed only during final global cleavage, the Mtt group offers a "transient" protection profile . It can be selectively removed under mild acidic conditions (1% TFA) while the peptide remains anchored to the resin and other side chains (protected by tBu, Pbf, Boc) remain intact. This orthogonality opens the door to sophisticated post-synthetic modifications, including on-resin cyclization , side-chain derivatization , and Hofmann rearrangement to diaminobutyric acid (Dab) .
The Challenge of D-Glutamine in SPPS
D-Glutamine is frequently incorporated into therapeutic peptides (e.g., stapled peptides, macrocycles) to induce specific secondary structures (β-turns) and resist enzymatic degradation.[1] However, its side chain (
-
Solubility & Aggregation: The primary amide is a hydrogen bond donor/acceptor, leading to inter-chain aggregation and "difficult sequences."
-
Pyroglutamate Formation: The N-terminal amine can attack the side-chain carbonyl, forming a cyclic pyroglutamate (pGlu) lactam and terminating the chain.
-
Dehydration to Nitrile: Strong activation conditions can dehydrate the amide (
) to a nitrile ( ), a common impurity.
The Standard Solution (Trt) vs. The Advanced Solution (Mtt)
Both Trt and Mtt groups sterically shield the amide nitrogen, preventing aggregation and side reactions. The divergence lies in their acid lability .[2]
| Feature | Trityl (Trt) | 4-Methyltrityl (Mtt) |
| Structure | Triphenylmethyl | 4-Methyl-triphenylmethyl |
| Acid Sensitivity | Labile (removed by 95% TFA) | Hyper-Labile (removed by 1% TFA) |
| Role | Permanent Protection | Transient / Orthogonal Protection |
| Primary Application | Standard Linear Peptides | Cyclic Peptides, Side-Chain Modification |
Mechanistic Advantage: Hyper-Acid Lability[3]
The Mtt group contains an electron-donating methyl group at the para position of one phenyl ring. This stabilizes the resulting carbocation upon acid treatment, making the C-N bond significantly more labile than in the unsubstituted Trityl group.
Stability Hierarchy
This hierarchy allows for Orthogonal Deprotection Strategies :
Figure 1: Acid lability spectrum of common side-chain protecting groups. Mtt occupies a "sweet spot" allowing removal without affecting tBu-based groups.
Key Application: On-Resin Modification
The most powerful application of this compound is the ability to expose the side-chain amide selectively. This enables a high-value transformation: The Hofmann Rearrangement on-resin .
Workflow: D-Gln to D-Dab Conversion
Converting D-Glutamine to D-2,4-diaminobutyric acid (D-Dab) is a crucial technique for creating lactam bridges (e.g., D-Dab to Glu cyclization).
-
Incorporation: Couple This compound into the peptide sequence.
-
Elongation: Complete the peptide synthesis. The N-terminus is usually Boc-protected or acetylated.
-
Selective Deprotection: Treat resin with 1% TFA in DCM (flow wash).
-
Hofmann Rearrangement: Treat the free amide with I,I-bis(trifluoroacetoxy)iodobenzene (PIFA) or similar reagents.
-
Result: The D-Gln residue is converted into a D-Dab residue with a free
-amine.
-
-
Cyclization: The newly formed amine can now react with a selectively deprotected acid (e.g., Glu(O-2-PhiPr)) to form a lactam bridge.
Figure 2: On-resin conversion of D-Glutamine to D-Diaminobutyric acid (Dab) enabled by Mtt orthogonality.
Experimental Protocols
Protocol A: Selective Removal of Mtt (Batch Method)
Use this protocol to remove Mtt while keeping tBu/Boc/Pbf groups intact.
Reagents:
-
Deprotection Cocktail: 1% Trifluoroacetic acid (TFA), 5% Triisopropylsilane (TIS), 94% Dichloromethane (DCM).
-
Note: TIS is critical to scavenge the Mtt cation and prevent re-alkylation.
-
-
Quench Solution: 5% Diisopropylethylamine (DIPEA) in DMF.
Procedure:
-
Wash: Wash resin with DCM (3 x 1 min) to remove DMF traces (DMF can buffer the weak acid).
-
Incubate: Add Deprotection Cocktail (10 mL per gram of resin). Shake for 2 minutes .
-
Drain & Repeat: Drain rapidly. The solution will turn bright yellow/orange (Mtt cation).
-
Cycle: Repeat step 2-3 approximately 5–10 times.
-
Endpoint: Stop when the solution no longer turns yellow (remains colorless).
-
-
Neutralize: Wash resin with Quench Solution (3 x 2 min) to neutralize residual TFA.
-
Wash: Wash with DMF (5 x 1 min). The side chain is now deprotected.
Protocol B: Troubleshooting Aggregation
If the D-Gln region is difficult to couple even with Mtt protection:
-
Solvent: Use N-Methyl-2-pyrrolidone (NMP) instead of DMF.
-
Temperature: Perform coupling at 50°C (Microwave or conventional heating). Note: Mtt is stable at 50°C during coupling.
-
Double Coupling: Use 5 eq. This compound, 5 eq. HATU, 10 eq. DIPEA.
Data Summary: Mtt vs. Trt Performance
| Parameter | Fmoc-D-Gln(Trt)-OH | This compound |
| Removal Condition | 95% TFA (Cleavage) | 1% TFA (Selective) |
| Stability to Piperidine | Stable | Stable |
| Stability to 50°C Heating | High | High |
| Cation Color (Monitoring) | Yellow (faint) | Deep Orange/Yellow (Intense) |
| Cost | Low | Moderate/High |
| Best Use Case | Linear Peptides | Cyclic / Modified Peptides |
References
-
Iris Biotech. (n.d.). Side Chain Protection in SPPS. Retrieved from [Link]
- Aletras, A., et al. (1995). Preparation of cyclic peptides using the Mtt protecting group. Int. J. Peptide Protein Res.
- Barlos, K., et al. (1991). Mtt and Mmt protecting groups in SPPS. Tetrahedron Letters.
Sources
Technical Whitepaper: Fmoc-D-Gln(Mtt)-OH in Advanced Peptide Synthesis
This guide is structured to address the specific technical requirements of Fmoc-D-Gln(Mtt)-OH , while resolving the critical conflict between the provided chemical name and CAS number.
Executive Summary
This guide details the physicochemical properties, handling, and strategic application of This compound in Solid-Phase Peptide Synthesis (SPPS).
Critical Alert: CAS Number Discrepancy The query provided links the compound name This compound with CAS 200623-62-7 . This is a known nomenclature conflict in chemical databases:
-
CAS 200623-62-7 corresponds to Fmoc-D-Gln(Trt)-OH (Trityl protection).
-
CAS 200638-37-5 corresponds to This compound (4-Methyltrityl protection).
While both groups protect the
Chemical Profile & Properties[1][2][3][4]
| Property | Specification |
| Compound Name | This compound |
| Full Name | N- |
| CAS Number (Mtt) | 200638-37-5 (Target Compound) |
| CAS Number (Trt) | 200623-62-7 (Standard Analog) |
| Molecular Formula | |
| Molecular Weight | ~624.7 g/mol |
| Solubility | Soluble in DMF, DCM, NMP; Insoluble in Water |
| Appearance | White to off-white powder |
| Purity | |
| Chiral Purity |
Mechanistic Insight: The Mtt Advantage
The Mtt (4-methyltrityl) group is "hyper-acid labile." Unlike the standard Trityl (Trt) group, which typically requires 95% TFA for removal (concurrent with resin cleavage), the Mtt group can be removed with 1% TFA in DCM .
-
Standard Trt (CAS 200623-62-7): Used for routine synthesis to prevent dehydration of the Gln amide to a nitrile. Removed during final cleavage.
-
Advanced Mtt (CAS 200638-37-5): Used when the Gln side chain must be exposed while the peptide is still on the resin. This enables site-specific chemical modification (e.g., dehydration to cyano-alanine, Hofmann rearrangement, or selective labeling).
Orthogonal Protection Strategy
The power of this compound lies in its orthogonality to both the N-terminal Fmoc group and standard side-chain protectors (tBu, Boc, Pbf).
Diagram 1: Orthogonal Deprotection Hierarchy
The following diagram illustrates the selective removal conditions for the three classes of protecting groups used in this strategy.
Caption: Hierarchy of acid sensitivity allowing selective Gln deprotection (Red) without affecting other side chains (Green) or the resin linkage.
Experimental Protocols
Coupling Protocol (Standard Fmoc SPPS)
This compound is bulky. To ensure complete coupling and prevent racemization:
-
Activation: Use DIC/Oxyma or HATU/DIEA . Avoid HOBt if possible to minimize ester activation delays.
-
Stoichiometry: Use 3-4 equivalents of amino acid relative to resin loading.
-
Solvent: Dissolve in DMF. If solubility is an issue, add small amounts of DCM or NMP.
-
Time: Couple for 60–90 minutes at room temperature.
-
Monitoring: Perform a Kaiser test (if N-term is primary amine) or Chloranil test (if secondary).
Selective Mtt Removal (The "Mtt-Wash")
This protocol selectively removes the Mtt group from the D-Gln side chain while leaving tBu-protected residues (Asp, Glu, Tyr, Thr, Ser) and the peptide-resin anchorage intact.
Reagents:
-
Cleavage Solution: 1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1]
-
Scavenger: 5% Triisopropylsilane (TIS) or Methanol (MeOH). Crucial: The released trityl cation is reactive. You MUST use a scavenger to prevent it from re-alkylating the peptide.
Step-by-Step Workflow:
-
Wash: Wash the resin 3x with DCM to remove DMF (DMF can buffer the dilute acid).
-
Incubate: Add the 1% TFA/5% TIS/DCM solution to the resin.
-
Agitate: Shake gently for 2 minutes .
-
Color Check: The solution will turn bright yellow/orange immediately. This is the stable Mtt carbocation.
-
Drain & Repeat: Drain the solution. Repeat steps 2-3.
-
Cycle: Typically requires 5–10 cycles .
-
Endpoint: Stop when the solution no longer turns yellow and remains clear.
-
-
Neutralize: Wash resin 3x with DCM, then 3x with 5% DIEA in DMF to neutralize residual TFA.
-
Final Wash: Wash 3x with DMF.[5][6] The Gln side chain is now a free primary amide (
).
Diagram 2: Selective Deprotection Workflow
Caption: Iterative flow for selective Mtt removal. The yellow color serves as a visual indicator of reaction progress.
Strategic Applications
Why use Mtt on D-Glutamine?
-
On-Resin Dehydration (Nitrile Synthesis): Once the Mtt is removed, the free primary amide can be dehydrated using reagents like TFAA/Pyridine or Cyanuric Chloride to convert the Glutamine residue into a cyano-amino acid (mimicking unnatural nitriles) while the peptide is still on the resin.
-
Hofmann Rearrangement: The free amide can be subjected to Hofmann rearrangement conditions (using IBD/water) to convert the Gln residue into a D-2,4-diaminobutyric acid (D-Dab) residue. This allows the synthesis of D-Dab containing peptides using a Gln precursor, which is often cheaper and avoids the lactamization risks of Fmoc-Dab(Boc)-OH.
-
Solubility Enhancement: Like Trityl, the Mtt group is highly lipophilic. Incorporating it into "difficult" sequences (prone to aggregation) disrupts hydrogen bonding and improves solvation in DMF/DCM, increasing coupling efficiency of subsequent residues.
Handling & Storage
-
Storage: Store at +2°C to +8°C . Keep under inert gas (Argon/Nitrogen) if possible.
-
Moisture Sensitivity: The Mtt group is acid-sensitive; however, the compound itself is stable. Keep dry to prevent hydrolysis over long periods.
-
Re-test: Retest purity annually. Mtt derivatives can slowly degrade if exposed to acidic fumes in the lab atmosphere.
References
-
Aletras, A., et al. (1995). "Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides." International Journal of Peptide and Protein Research.
- Barlos, K., et al. (1991). "Procedures for the efficient synthesis of peptides containing Glm and Asn." Tetrahedron Letters. (Foundational work on Trityl/Mtt protection for amides).
-
Sigma-Aldrich. "Fmoc-D-Gln(Trt)-OH Product Specification (CAS 200623-62-7)."
-
ChemicalBook. "this compound Product Entry (CAS 200638-37-5)."
-
BenchChem. "Optimizing Mtt Group Removal with 1% TFA."
Sources
Strategic Orthogonality in SPPS: A Comparative Technical Guide to Fmoc-D-Gln(Trt)-OH and Fmoc-D-Gln(Mtt)-OH
Executive Summary
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the distinction between Fmoc-D-Gln(Trt)-OH and Fmoc-D-Gln(Mtt)-OH is not merely one of protecting group kinetics; it is a strategic choice between standard global deprotection and orthogonal site-selectivity .
While both derivatives utilize the Fmoc group for
Chemical Architecture & Mechanistic Basis
To understand the functional difference, one must look at the electronic stability of the carbocation intermediates generated during deprotection.
The Trityl (Trt) Standard
-
Structure: Triphenylmethyl group attached to the
-amide nitrogen of Glutamine. -
Mechanism: The Trt group is acid-labile but requires a high concentration of acid to shift the equilibrium towards the stable trityl cation. It effectively masks the amide, preventing dehydration into nitriles or cyclization into pyroglutamate during base-mediated Fmoc removal.
-
Stability: Stable to 1–5% TFA. Cleaved by >50% TFA (typically 95%).
The 4-Methyltrityl (Mtt) Variant[2]
-
Structure: Similar to Trt, but with a methyl group at the para-position of one phenyl ring.
-
Electronic Effect: The methyl group is an electron-donating group (EDG). Through inductive effects (+I) and hyperconjugation, it stabilizes the resulting carbocation (Mtt+) significantly more than the standard trityl cation.
-
Consequence: The energy barrier for C-N bond cleavage is lowered, rendering the Mtt group hyper-acid-labile . It can be removed with dilute acid (1% TFA) while leaving other protecting groups (Boc, tBu, Pbf, and Trt ) intact.
Structural Comparison Diagram
The Orthogonality Factor: When to Use Which?
The choice between Trt and Mtt is determined by the complexity of the peptide sequence and the need for on-resin modification.
Fmoc-D-Gln(Trt)-OH: The Workhorse
Use Case: Linear peptides, standard SPPS.
-
Role: Protects the side chain until the very end of synthesis.
-
Deprotection: Occurs simultaneously with resin cleavage.
-
Advantage: Cost-effective and robust.[2] Prevents side reactions (dehydration) without requiring special handling.[2]
This compound: The Specialist
Use Case: Branched peptides, cyclic peptides, or sequences requiring side-chain modification.
-
Role: Allows the chemist to "unmask" the Glutamine side chain while the peptide is still attached to the resin and while other side chains remain protected.
-
Application Example: Although less common on Gln than Lys, Mtt on Gln allows for:
-
Selective Dehydration: On-resin conversion of specific Gln residues to nitriles (cyano-alanine derivatives).
-
Solubility Engineering: The Mtt group is more lipophilic than Trt, which can disrupt aggregation in "difficult sequences" (beta-sheet formers).
-
Regioselective Cyclization: If converting the amide to an amine (via Hofmann rearrangement) or reacting with specific linkers.
-
Comparative Data Table
| Feature | Fmoc-D-Gln(Trt)-OH | This compound |
| Acid Sensitivity | Low (Requires ~95% TFA) | High (Cleaves at 1% TFA) |
| Cleavage Type | Global (Final Step) | Selective (On-Resin) |
| Cation Color | Yellow (Trityl cation) | Deep Orange/Yellow (Methyltrityl cation) |
| Cost | Low ($) | High ( |
| Primary Utility | Routine SPPS | Orthogonal protection, Solubility |
| Resin Compatibility | All standard resins | Caution: 1% TFA cleaves 2-Cl-Trt resin. Use Rink Amide. |
Experimental Protocols
Protocol A: Selective Removal of Mtt (The "Mtt Cycle")
Objective: Remove the Mtt group from D-Gln without cleaving the peptide from the resin or removing other protecting groups (e.g., Boc, tBu).
Reagents:
-
TIS (Triisopropylsilane) or MeOH (Methanol): Scavenger (Critical).
Step-by-Step Methodology:
-
Wash: Swell the resin in DCM (3 x 1 min).
-
Preparation: Prepare a solution of 1% TFA / 5% TIS / 94% DCM .
-
Note: TIS is essential to quench the Mtt+ cation. Without it, the cation may re-attach to the peptide.
-
-
Incubation (Flow): Add the solution to the resin. Shake for 2 minutes .
-
Observation: The solution will turn bright yellow/orange immediately. This indicates the release of the Mtt cation.
-
Drain & Repeat: Drain the solution. Repeat the 1% TFA treatment (approx. 5-10 times) until the solution remains colorless .
-
Validation: The disappearance of color is the self-validating endpoint.
-
-
Neutralization: Wash the resin with 1% DIPEA in DMF (3 x 2 min) to neutralize the residual acid.
-
Proceed: The Gln side chain is now free (primary amide). The peptide is still on the resin.
Protocol B: Standard Global Cleavage (Trt)
Objective: Cleave peptide from resin and remove Trt simultaneously.
Reagents:
-
Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O.
Methodology:
-
Add cocktail to resin.
-
Shake for 2–3 hours at room temperature.
-
Precipitate in cold diethyl ether.
Visualization of the Orthogonal Workflow
This diagram illustrates the strategic advantage of Mtt in a complex synthesis workflow.
Troubleshooting & Critical Considerations
The Scavenger Necessity
When removing Mtt with 1% TFA, the Mtt+ cation is highly reactive. If not quenched, it can alkylate Tryptophan or Tyrosine residues.
-
Solution: Always include TIS or MeOH in the 1% TFA cocktail. TIS is preferred for preventing re-attachment.
Resin Compatibility
This is the most common failure point.
-
Risk: 2-Chlorotrityl (2-Cl-Trt) resin is also hyper-acid-labile. Treating a peptide on 2-Cl-Trt resin with 1% TFA will cleave the peptide from the resin , defeating the purpose of orthogonal protection.
-
Requirement: If using Mtt for selective deprotection, you must use a resin stable to 1% TFA, such as Rink Amide or Wang Resin .
Solubility
This compound is significantly more hydrophobic than the Trt derivative.
-
Benefit: It can be used strategically in the middle of "difficult" sequences (e.g., poly-Alanine or hydrophobic stretches) to disrupt inter-chain hydrogen bonding and improve coupling efficiency of subsequent amino acids.
References
-
Merck (Sigma-Aldrich). Selecting Orthogonal Building Blocks - Novabiochem Technical Note. (Detailed data on Mtt removal conditions and scavenger requirements).
-
Bachem. Fmoc-Gln(Mtt)-OH Product Specifications and Applications. (Verification of commercial availability and basic solubility profiles).
-
Aletras, A., et al. (1995).[4] Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH and its application in solid-phase peptide synthesis. Int. J. Peptide Protein Res.[4] (Foundational paper establishing Mtt kinetics, applicable to Gln derivatives).
-
BenchChem. Optimizing Mtt Group Removal with 1% TFA: A Technical Support Guide. (Troubleshooting colorimetric endpoints and resin swelling).
Sources
Optimization of Fmoc-D-Gln(Mtt)-OH Solvation for High-Fidelity SPPS
Executive Summary
The incorporation of Fmoc-D-Gln(Mtt)-OH (N-alpha-(9-Fluorenylmethoxycarbonyl)-N-gamma-4-methyltrityl-D-glutamine) is a critical step in the synthesis of complex peptides requiring orthogonal side-chain manipulation. While standard Fmoc-Gln(Trt)-OH is sufficient for linear sequences, the Mtt (4-methyltrityl) protecting group offers a unique advantage: it is hyper-acid-labile, allowing for selective side-chain deprotection (e.g., for on-resin cyclization or modification) using dilute acid (1% TFA) without cleaving the peptide from the resin.
However, the bulk and lipophilicity of the Mtt group, combined with the inherent aggregation tendency of glutamine residues, demand precise solvation strategies. This guide details the solubility profiles of this compound in DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone), providing actionable protocols for researchers in drug discovery and peptide process development.
Molecular Architecture & Solubility Drivers
The solubility of this compound is governed by the interplay between its lipophilic protecting groups and the polar amide backbone.
-
Fmoc Group (N-terminus): Provides base-lability and significant hydrophobicity, enhancing solubility in organic solvents.
-
Mtt Group (Side-chain): The 4-methyltrityl group is bulky and highly lipophilic. Unlike unprotected Glutamine, which aggregates via strong hydrogen bonding of the primary amide, the Mtt group effectively "masks" this interaction, rendering the monomer highly soluble in polar aprotic solvents.
-
D-Configuration: The stereochemistry (D-isomer) does not significantly influence solubility in achiral solvents like DMF or NMP compared to the L-isomer, but purity is critical to prevent downstream folding errors.
Theoretical Solubility Limits
| Solvent | Saturation Limit (25°C) | Recommended Working Conc. | Viscosity (cP) | Application Note |
| DMF | > 0.8 M | 0.2 – 0.5 M | 0.92 | Standard SPPS solvent; cost-effective. |
| NMP | > 0.8 M | 0.2 – 0.5 M | 1.67 | Superior for "difficult" sequences prone to aggregation. |
Expert Insight: While saturation can exceed 0.8 M, working above 0.5 M is discouraged due to viscosity issues that hamper diffusion into the resin matrix during solid-phase synthesis.
Comparative Solvent Analysis: DMF vs. NMP
Selecting the right solvent is not just about dissolving the powder; it is about optimizing the coupling kinetics and preventing on-resin aggregation.
DMF (Dimethylformamide)[1][2][3]
-
Pros: Low viscosity facilitates rapid resin swelling and reagent diffusion. It is the industry standard for Fmoc removal and washing steps.
-
Cons: Lower "solvating power" for aggregated peptide chains compared to NMP.
-
Verdict: Ideal for the dissolution of the monomer itself. This compound dissolves rapidly in DMF with minimal agitation.
NMP (N-Methyl-2-pyrrolidone)
-
Pros: NMP has a higher dipole moment and is more effective at disrupting inter-chain hydrogen bonds (beta-sheet formation) on the growing peptide chain.
-
Cons: Higher viscosity and cost.
-
Verdict: Recommended when coupling this compound onto a bulky or hydrophobic sequence . If the resin-bound peptide is already aggregating, NMP will ensure better accessibility than DMF.
Operational Protocol: Dissolution & Handling
To ensure high coupling efficiency and prevent side reactions (such as premature Mtt removal), follow this validated workflow.
Step-by-Step Dissolution Procedure
-
Calculation: Calculate the required mass for a 0.2 M to 0.5 M solution.
-
Example: For 1 mmol synthesis using 5 eq. excess: 5 mmol × 624.7 g/mol = 3.12 g. Dissolve in 10–25 mL solvent.
-
-
Weighing: Weigh this compound into a clean, dry polypropylene or glass vessel.
-
Caution: Avoid metal spatulas if possible to prevent trace metal contamination which can catalyze oxidation.
-
-
Solvent Addition: Add the calculated volume of high-grade (amine-free) DMF or NMP.
-
Critical: The solvent must be free of acidic impurities. Old DMF can hydrolyze to form formic acid and dimethylamine. Formic acid can prematurely cleave the hyper-sensitive Mtt group.
-
-
Agitation: Vortex for 30–60 seconds. The powder should dissolve readily.
-
If particulates persist: Sonicate for 1–2 minutes at ambient temperature. Do not heat above 40°C to avoid Fmoc degradation.
-
-
Activation: Add the coupling reagent (e.g., HBTU, HATU, or DIC) immediately prior to use.
Visualization: Dissolution Workflow
Figure 1: Optimized workflow for preparing this compound solutions for SPPS.
Troubleshooting & Stability
The Mtt "Danger Zone"
The Mtt group is designed to be removed by 1% TFA in DCM . Consequently, it is far less stable than the standard Trityl (Trt) group.
-
Acid Sensitivity: Even trace amounts of acid in your DMF/NMP (from hydrolysis or poor storage) can trigger Mtt cleavage. This results in a yellow/orange coloration (the stable trityl cation) and loss of orthogonality.
-
Stability Indication: If your clear Fmoc-AA solution turns yellow or orange upon standing, the Mtt group has likely cleaved. Discard the solution.
Aggregation Management
If coupling efficiency is low despite good solubility:
-
Switch to NMP: Use NMP for both the coupling reaction and the preceding washes.
-
Add Chaotropes: Add 0.1 M LiCl or pseudoproline dipeptides to the sequence (if applicable) to disrupt on-resin aggregation.
Visualization: Orthogonal Protection Logic
Figure 2: Orthogonal deprotection strategy. Mtt allows side-chain modification without cleaving the peptide from the resin.
References
-
Sigma-Aldrich. Fmoc-D-Gln(Trt)-OH Product Specification & Solubility Data. Merck KGaA.
-
Bachem. Fmoc-Gln(Mtt)-OH Technical Data Sheet. Bachem AG.
-
AAPPTec. Technical Support Information Bulletin: Selective Removal of Mtt Protecting Group.
-
Merck Novabiochem. Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
Technical Guide: Stability and Selective Deprotection of Mtt-Gln in Peptide Synthesis
Executive Summary
The use of 4-methyltrityl (Mtt) protection on the
This guide details the stability profile of Fmoc-Gln(Mtt)-OH, providing validated protocols for its selective deprotection. This strategy is critical for researchers performing on-resin side-chain modifications, such as selective dehydration to nitriles, site-specific labeling, or complex cyclization strategies where the Glutamine residue acts as a chemical anchor.
Part 1: The Chemistry of Mtt-Gln
Structural Mechanistics
The Mtt group protects the amide nitrogen of Glutamine. Its lability is dictated by the stability of the carbocation formed during cleavage.
-
Electronic Effect: The para-methyl group on one of the phenyl rings exerts a hyperconjugative electron-donating effect. This stabilizes the resulting trityl cation more effectively than the unsubstituted Trityl (Trt) group but less than the 4-methoxytrityl (Mmt) group.
-
The Stability Hierarchy:
-
Trt: Requires ~95% TFA (Global Cleavage).
-
Mtt: Cleaved by 1–3% TFA (Selective).
-
Mmt: Cleaved by <1% TFA or AcOH/TFE (Highly Sensitive).
-
The Orthogonality Gap
Standard Fmoc SPPS relies on two dimensions of orthogonality: Base (Fmoc removal) and Acid (Global cleavage). Mtt introduces a third dimension :
-
Base Stable: Completely stable to 20% Piperidine (Fmoc deprotection).
-
Nucleophile Stable: Stable to standard coupling reagents (HBTU/DIC).
-
Acid Tunable: Labile to dilute TFA, allowing side-chain exposure on-resin without cleaving the peptide from the support (provided a PAM or Wang linker is not used; Rink Amide or 2-CTC resins are preferred).
Part 2: Stability Profile & Data
The following table summarizes the behavior of Fmoc-Gln(Mtt)-OH under various SPPS conditions.
| Reagent/Condition | Duration | Stability Status | Mechanism/Notes |
| 20% Piperidine / DMF | > 24 Hours | Stable | Standard Fmoc removal conditions. No loss of Mtt observed. |
| 1% TFA / DCM | 2–5 mins | Labile | Rapid cleavage. Generates bright yellow/orange cation. |
| 50% TFA / DCM | Instant | Labile | Global cleavage conditions. |
| HOBt / DIC (Coupling) | 2–4 Hours | Stable | Neutral coupling conditions maintain integrity. |
| Acetic Acid / TFE / DCM | > 1 Hour | Meta-Stable | Mtt is more stable than Mmt here. May partially cleave over long exposure. |
| 0.1 M HOBt (Acidic) | > 12 Hours | Risk | Weakly acidic additives can cause premature loss if exposure is prolonged. |
Part 3: Experimental Protocols (The "How-To")
Protocol: Selective On-Resin Deprotection of Mtt
Objective: Remove Mtt from Gln side chain without affecting tBu/Boc groups or cleaving the peptide from Rink Amide resin.
Reagents:
-
Cleavage Cocktail: 1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v).[1]
-
Scavenger (Critical): 5% Triisopropylsilane (TIS) or Methanol (MeOH).[2]
-
Why? The Mtt cation is electrophilic. Without a scavenger, it will re-attach (retritylation) or alkylate Tryptophan/Cysteine residues. TIS is preferred; MeOH is an alternative that turns the solution colorless upon quenching.
-
Step-by-Step Workflow:
-
Wash: Wash the resin 3x with DCM to remove residual DMF (DMF can buffer the acid, reducing efficiency).
-
Flow Wash (The Indicator): Add the 1% TFA/DCM/TIS cocktail to the resin.
-
Observation: The solution will instantly turn bright yellow/orange . This is the stable Mtt+ carbocation.
-
-
Incubate: Shake gently for 2 minutes .
-
Drain: Filter the solution.
-
Repeat: Repeat steps 2–4.
-
Endpoint: Continue repeating (typically 5–10 times) until the solution remains clear/colorless upon addition. The disappearance of the yellow color indicates all Mtt groups have been removed.
-
-
Neutralize: Wash resin 3x with 5% DIPEA in DCM to neutralize residual TFA.
-
Final Wash: Wash 3x with DMF. The Gln side chain is now a free primary amide (
).
Troubleshooting Common Pitfalls
-
Premature Cleavage: If using a hyper-acid-labile resin (e.g., 2-Chlorotrityl Chloride), 1% TFA may cleave the peptide from the resin.
-
Fix: Use HFIP (Hexafluoroisopropanol) / DCM (1:4) instead of TFA. HFIP is less acidic (pKa ~9) but sufficiently polar to solvate and remove Trityl-based groups over longer times (30–60 mins).
-
-
Retritylation: If the yellow color persists indefinitely, the cation is not being washed away effectively. Increase solvent volume and ensure efficient draining.
Part 4: Visualization of Logic & Workflow
Diagram: The Stability Hierarchy & Deprotection Logic
This diagram illustrates the "Third Dimension" of orthogonality provided by Mtt.
Caption: Hierarchy of acid sensitivity. Mtt sits in the "sweet spot" allowing removal without affecting tBu or Trt (on other residues).
Diagram: Selective Deprotection Workflow
The operational flow for removing Mtt on-resin.[3][4]
Caption: Iterative deprotection cycle. The visual color change is the primary process control.
References
-
Aletras, A., et al. (1995). "Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH and its application in solid-phase peptide synthesis." International Journal of Peptide and Protein Research.[4]
-
Merck / MilliporeSigma. "Novabiochem® Peptide Synthesis Reagents: Selective Protecting Groups." Technical Bulletin.
-
Bachem. "Fmoc-Gln(Mtt)-OH Product Specification & Handling." Bachem Catalog.
-
Aapptec. "Selective Removal of Mtt Protecting Group From Amines." Technical Support Bulletin 1181.
Sources
An In-depth Technical Guide to Fmoc-D-Gln(Mtt)-OH: A Key Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fmoc-D-Gln(Mtt)-OH, a crucial building block in modern solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, strategic applications, and detailed protocols for its effective use, offering insights grounded in established scientific principles and field-proven expertise.
Introduction: The Challenge of Glutamine in Peptide Synthesis
Glutamine, a polar amino acid, plays a significant role in the structure and function of many peptides and proteins. However, its side-chain amide can lead to undesirable side reactions during solid-phase peptide synthesis. The primary challenge is the potential for dehydration of the amide side chain during the activation of the carboxylic acid, which can result in the formation of a nitrile. To circumvent this, the side chain is typically protected with a protecting group.
A common choice for side-chain protection of glutamine is the trityl (Trt) group. While effective, the Trt group requires relatively strong acidic conditions for its removal, which can be incompatible with certain sensitive peptide sequences or solid supports. This has led to the development of alternative protecting groups with different labilities, such as the 4-methyltrityl (Mtt) group.
This compound: A Profile
This compound is the N-α-Fmoc and side-chain Mtt protected form of D-glutamine. The use of the D-enantiomer is of particular interest in the design of peptides with increased metabolic stability and unique conformational properties.
Molecular and Chemical Properties
The key molecular and chemical identifiers for this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C40H36N2O5 | |
| Molecular Weight | 624.72 g/mol | |
| CAS Number | 144317-23-7 | |
| Appearance | White powder | |
| Storage | Sealed in dry, 2-8°C |
The Strategic Advantage of the Mtt Protecting Group
The primary advantage of the Mtt group over the more common Trt group lies in its increased acid lability. This property allows for the selective deprotection of the glutamine side chain on-resin under very mild acidic conditions, leaving other acid-labile protecting groups, such as tert-butyl (tBu), intact. This "orthogonal" deprotection strategy is a cornerstone of modern peptide chemistry, enabling the synthesis of complex peptides with site-specific modifications.
The ability to selectively unmask the glutamine side chain opens up a wide range of synthetic possibilities, including:
-
On-resin cyclization: Forming lactam bridges between the glutamine side chain and other residues in the peptide sequence.
-
Branched peptide synthesis: Building a second peptide chain from the glutamine side chain.
-
Attachment of labels and reporters: Conjugating fluorescent dyes, biotin, or other molecules to a specific glutamine residue.
Experimental Protocols
Coupling of this compound
The coupling of this compound to a resin-bound peptide follows standard solid-phase peptide synthesis protocols. The choice of coupling reagent is critical to ensure efficient and racemization-free incorporation.
Recommended Coupling Protocol:
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group of the preceding amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Activation and Coupling:
-
Dissolve this compound (3-5 equivalents) and a suitable activator, such as HBTU/HOBt or HATU (3-5 equivalents), in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
Causality Behind Experimental Choices:
-
Excess Reagents: Using an excess of the amino acid and coupling reagents drives the reaction to completion, ensuring a high yield of the desired peptide.
-
Activation Reagents: HBTU/HOBt and HATU are highly efficient activating agents that promote rapid amide bond formation while minimizing the risk of racemization.
-
DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the salts formed during the activation step and to maintain a basic pH for efficient coupling.
Caption: Workflow for the coupling of this compound.
Selective Deprotection of the Mtt Group
The selective removal of the Mtt group is the key feature of this building block. This is typically achieved using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
Recommended Mtt Deprotection Protocol:
-
Resin Preparation: Ensure the resin-bound peptide is well-washed with DCM.
-
Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA in DCM. It is highly recommended to include a scavenger, such as 2-5% triisopropylsilane (TIS), to quench the reactive Mtt cation that is formed and prevent side reactions.[1]
-
Deprotection Reaction: Treat the resin with the deprotection cocktail. The reaction is typically performed in multiple short incubations (e.g., 10 x 2 minutes) to minimize contact time and potential side reactions.[2]
-
Monitoring the Reaction: The progress of the deprotection can be monitored by taking a small sample of the resin, washing it, and performing a colorimetric test (e.g., chloranil test) to detect the presence of the free amine.
-
Washing: Once the deprotection is complete, thoroughly wash the resin with DCM, followed by a neutralization wash with a solution of 5-10% DIPEA in DMF, and finally with DMF.
Causality Behind Experimental Choices:
-
Dilute TFA: The low concentration of TFA is sufficient to cleave the acid-labile Mtt group without affecting more robust protecting groups like tBu.
-
Scavengers (TIS): The Mtt cation generated during deprotection is a reactive electrophile that can re-attach to the peptide or cause other side reactions. TIS acts as a scavenger to trap this cation.
-
Multiple Short Incubations: This approach ensures complete deprotection while minimizing the exposure of the peptide to acidic conditions, which can be beneficial for sensitive sequences.
Sources
A Senior Application Scientist's Guide to Fmoc-D-Gln(Mtt)-OH in Cyclic Peptide Synthesis
Introduction: The Strategic Imperative for Constrained Peptides
In the landscape of modern drug discovery, cyclic peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained architecture offers a unique combination of high target affinity and specificity, coupled with enhanced metabolic stability compared to their linear counterparts.[1][2][3] However, the synthesis of these sophisticated molecules is not without its challenges. The creation of a specific, intramolecular bridge, such as a lactam, requires a meticulously planned orthogonal protection strategy.[1][4][] This guide delves into the strategic application of a specialized building block, N-α-Fmoc-D-glutamine(N-γ-4-methyltrityl)-OH (Fmoc-D-Gln(Mtt)-OH), as a cornerstone for the efficient and controlled synthesis of lactam-bridged cyclic peptides.
The Challenge: Achieving Selective On-Resin Cyclization
The synthesis of cyclic peptides via a side-chain to side-chain lactam bridge, typically between the side chains of amino acids like lysine and glutamic acid or aspartic acid, necessitates the selective deprotection of these functionalities while the peptide remains anchored to the solid support.[6][7] This on-resin cyclization approach is often preferred as it can minimize intermolecular side reactions and simplify purification.[8] The core challenge lies in removing the side-chain protecting groups of the amino acids destined to form the bridge, without prematurely cleaving other side-chain protecting groups or the peptide from the resin.[4][9][10] This is where the concept of orthogonal protection becomes paramount.[4][][9]
An orthogonal protection scheme employs multiple classes of protecting groups, each of which can be removed under specific conditions without affecting the others.[4][] In the context of standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the N-α-Fmoc group is labile to basic conditions (e.g., piperidine), while most side-chain protecting groups (e.g., tBu, Boc, Trt) are cleaved by strong acids (e.g., trifluoroacetic acid, TFA).[9][10] To achieve selective on-resin cyclization, a third "dimension" of orthogonality is required for the side chains that will form the lactam bridge.[1]
This compound: A Solution for Orthogonal Lactam Bridging
This compound is a uniquely designed amino acid derivative that provides an elegant solution to this challenge. It incorporates two key features: the 4-methyltrityl (Mtt) protecting group on the side-chain amide of glutamine, and the D-enantiomeric configuration.
The Mtt Group: A Key to Selective Deprotection
The Mtt group is a highly acid-sensitive protecting group, significantly more so than the commonly used trityl (Trt) group.[11] It can be selectively cleaved under very mild acidic conditions, such as 1-3% TFA in dichloromethane (DCM), often with the addition of a cation scavenger like triisopropylsilane (TIS).[11][12][13][14] These conditions are mild enough to leave other acid-labile side-chain protecting groups, like tert-butyl (tBu) and Boc, as well as the acid-sensitive linkers to the solid support, completely intact.[12][13] This selective deprotection unmasks the side-chain amide of the D-glutamine residue, making it available for intramolecular reaction with a deprotected amine, typically from a lysine or ornithine side chain, to form the desired lactam bridge.[6]
The following diagram illustrates the orthogonal protection strategy in Fmoc-SPPS for cyclic peptide synthesis utilizing this compound.
Caption: Orthogonal protection scheme in cyclic peptide synthesis.
The Role of the D-Enantiomer
The incorporation of D-amino acids into peptides offers several significant advantages.[15][16][17] From a therapeutic perspective, the primary benefit is enhanced stability against enzymatic degradation.[16][18][19] Proteases, the enzymes responsible for breaking down peptides in the body, are highly stereospecific and predominantly recognize L-amino acids.[17] The presence of a D-amino acid at the site of a potential cleavage can act as a "shield," rendering the peptide bond resistant to proteolysis and significantly increasing its in vivo half-life.[17][19]
Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone.[15] This can lead to the stabilization of desired secondary structures, such as β-turns or α-helices, which can be crucial for high-affinity binding to a biological target.[7] In some cases, the altered conformation resulting from a D-amino acid substitution can even lead to unique biological activities not observed in the all-L-peptide counterpart.[15][16][17]
Experimental Protocol: On-Resin Cyclization via Lactam Bridge Formation
The following is a generalized, step-by-step protocol for the synthesis of a lactam-bridged cyclic peptide using this compound and Fmoc-L-Lys(ivDde)-OH on a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (including this compound and Fmoc-L-Lys(ivDde)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Hydrazine monohydrate
-
Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
Workflow:
Caption: Workflow for lactam-bridged cyclic peptide synthesis.
Detailed Steps:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Linear Peptide Synthesis: Assemble the linear peptide sequence using standard Fmoc-SPPS protocols.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable activating agent (e.g., DIC/OxymaPure®) in DMF. Ensure complete coupling using a Kaiser test or equivalent.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence, incorporating this compound and Fmoc-L-Lys(ivDde)-OH at the desired positions.
-
-
Selective Mtt Group Removal:
-
Wash the peptide-resin with DCM.
-
Treat the resin with a solution of 1-2% TFA and 2-5% TIS in DCM for 2 hours (perform in intervals of 30 minutes and monitor for the release of the trityl cation, indicated by a yellow-orange color).[14]
-
Wash the resin thoroughly with DCM, followed by DMF.
-
Neutralize the resin with 10% DIPEA in DMF.
-
-
Selective ivDde Group Removal:
-
Treat the peptide-resin with a solution of 2-4% hydrazine monohydrate in DMF for 15-30 minutes.[11]
-
Wash the resin thoroughly with DMF.
-
-
On-Resin Cyclization (Lactam Bridge Formation):
-
Swell the resin in DMF.
-
Add a solution of a coupling agent (e.g., PyBOP) and a base (e.g., DIPEA) in DMF to the resin.
-
Allow the reaction to proceed for 4-12 hours, or until cyclization is complete as monitored by HPLC-MS analysis of a small cleaved sample.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Final Deprotection and Cleavage:
-
Remove the N-terminal Fmoc group with 20% piperidine in DMF if it is still present.
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.[20]
-
-
Purification and Analysis:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
-
Quantitative Data Summary
| Parameter | Description | Typical Conditions/Values | Reference |
| Mtt Group Cleavage | Reagent composition for selective removal. | 1-3% TFA, 2-5% TIS in DCM | [11][12][13] |
| Reaction Time | 30 min to 2 hours | [12][14] | |
| ivDde Group Cleavage | Reagent composition for selective removal. | 2-4% Hydrazine in DMF | [11] |
| Reaction Time | 15-30 minutes | [11] | |
| On-Resin Cyclization | Common coupling reagents. | PyBOP, HATU, HBTU | [21][22] |
| Reaction Time | 4-12 hours | ||
| Final Cleavage | Standard reagent cocktail. | 95% TFA / 2.5% H₂O / 2.5% TIS | [20] |
| Reaction Time | 2-4 hours | [20] |
Conclusion: A Versatile Tool for Advanced Peptide Design
This compound stands out as a critical building block for the synthesis of complex cyclic peptides. The strategic combination of the hyper-acid-labile Mtt protecting group and the proteolytically stabilizing D-amino acid configuration provides researchers with a powerful tool to construct conformationally constrained peptides with enhanced therapeutic potential. The orthogonal cleavage of the Mtt group under mild acidic conditions allows for a clean and efficient on-resin cyclization, streamlining the synthesis of lactam-bridged peptides. By understanding the principles behind its design and application, scientists can leverage this compound to accelerate the development of next-generation peptide-based drugs.
References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]
- Zhang, Y., & Lu, H. (2018). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 16(43), 8219–8222.
- Gentilucci, L., et al. (2019). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 24(11), 2149.
- Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. (2020). Molecules, 25(4), 846.
- Isidro-Llobet, A., et al. (2009). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39.
- Aletras, A., et al. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-96.
-
Should My Peptides Have D-Amino Acids? (2024). LifeTein. Retrieved from [Link]
- Recent advances in peptide macrocyclization strategies. (2024). Chemical Society Reviews.
- Aihara, K., et al. (2009). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Tetrahedron Letters, 50(48), 6671-6674.
-
Peptide cyclization. (n.d.). SB-PEPTIDE. Retrieved from [Link]
- Approaches for peptide and protein cyclisation. (2017). RSC Chemical Biology, 8(2), 315-327.
- The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. (2021). Amino Acids, 53(5), 793-798.
- D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? (2021). International Journal of Molecular Sciences, 22(22), 12492.
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
VB 2020 Cyclic Peptides. (2020). Macmillan Group. Retrieved from [Link]
-
Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. Retrieved from [Link]
- Cyclization Strategies in Peptide Derived Drug Design. (2002). Current Topics in Medicinal Chemistry, 2(3), 327-41.
-
Lactam ring cyclic peptides. (n.d.). Eurogentec. Retrieved from [Link]
- The synthesis and study of side-chain lactam-bridged peptides. (2002). Biopolymers, 66(1), 49-75.
- The deprotection of Lys(Mtt) revisited. (2003). Journal of Peptide Research, 61(2), 99-105.
-
How can you orthogonally protect two peptides so they can be crosslinked via Peptide Bond? (2014). ResearchGate. Retrieved from [Link]
-
D-Amino Acid-Containing Peptide Synthesis. (n.d.). CD Formulation. Retrieved from [Link]
- Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applic
Sources
- 1. bachem.com [bachem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 7. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 12. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifetein.com [lifetein.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Selective Removal of Mtt Group from Glutamine in SPPS
Executive Summary & Strategic Rationale
The use of N-
This protocol addresses the precise removal of the Mtt group from the Glutamine side chain while leaving standard acid-labile groups (Boc, tBu, Pbf) and the peptide-resin linkage intact. This selectivity is critical for:
-
On-resin cyclization (e.g., lactamization between Gln and Lys).
-
Side-chain modification (e.g., converting Gln to Diaminobutyric acid derivatives via Hofmann rearrangement).
-
Solubility Engineering: Mtt masks the amide hydrogens, preventing
-sheet aggregation during the assembly of difficult sequences.
Critical Warning: Unlike Lys(Mtt) deprotection which yields a primary amine, Gln(Mtt) deprotection yields a primary amide . Standard colorimetric tests (Kaiser/Ninhydrin) will not work to verify deprotection.
Mechanistic Principles
The cleavage of Mtt is an equilibrium-driven acidolysis. The reaction is driven to completion not by the strength of the acid, but by the efficient scavenging of the released carbocation.
Reaction Pathway[1][2]
-
Protonation: The weak acid (1% TFA) protonates the amide nitrogen or the trityl ether oxygen (depending on resonance).
-
Cleavage: The C-N bond breaks, releasing the resonance-stabilized 4-methyltrityl cation (
) and regenerating the primary amide ( ). -
Scavenging: The
cation is highly electrophilic. Without a scavenger (TIS), it will re-alkylate the amide or attack sensitive residues (Trp, Met, Cys). TIS irreversibly traps the cation.
Mechanistic Diagram
Figure 1: Acid-catalyzed deprotection of Gln(Mtt) showing the critical role of scavenger trapping to drive equilibrium.
Experimental Protocol
Reagent Preparation
Prepare solutions fresh.[1][2] Do not store for >24 hours.
| Solution | Composition | Purpose |
| Reagent A (Swell) | 100% DCM (Dichloromethane) | Solvates resin; swells polystyrene matrix. |
| Reagent B (Cleavage) | 1% TFA (v/v) + 5% TIS (v/v) in DCM | Selective acidolysis.[3][4][5] TIS quenches |
| Reagent C (Neutralize) | 5% DIPEA (v/v) in DMF | Neutralizes residual TFA; prevents coupling failure in next steps. |
| Alternative (High Cost) | 20% HFIP (Hexafluoroisopropanol) in DCM | Ultra-mild alternative if peptide contains highly sensitive Tyr/Trp. |
Step-by-Step Workflow
Method: Flow-wash (Filtration) technique.
Rationale: Continuous removal of the
-
Swell: Wash resin with DCM (
min).[7] Ensure resin is fully mobile. -
Acid Pulse 1 (Flash): Add Reagent B (approx 10 mL per gram resin). Agitate for 2 minutes . Drain.
-
Observation: Filtrate may turn bright yellow/orange (release of
).[2]
-
-
Acid Pulse 2-5 (Deep Clean): Add Reagent B . Agitate for 5-10 minutes . Drain.
-
Repeat: Perform this step 4-5 times.
-
Endpoint: Continue until the yellow color in the filtrate significantly fades.
-
Note: TIS acts as a reducing agent and may bleach the color slightly; rely on time (total 30-45 mins) rather than just color.
-
-
Wash: Wash with DCM (
min) to remove acid and scavenged adducts. -
Neutralization (CRITICAL): Wash with Reagent C (DIPEA/DMF) (
min).-
Why? If the resin remains acidic (TFA salts), the subsequent nucleophilic reaction or coupling will fail or proceed sluggishly.
-
-
Final Wash: Wash with DMF (
min).
Workflow Diagram
Figure 2: Operational workflow for batch-wise flow deprotection.
Validation & Quality Control
The "False Negative" Trap
Do NOT use the Kaiser Test (Ninhydrin).
-
Reason: The Kaiser test detects primary amines (
). -
Reality: Removal of Mtt from Glutamine exposes a primary amide (
). Amides are not nucleophilic enough to react with ninhydrin. A negative Kaiser test is expected both before and after deprotection, leading to false confidence.
Recommended Validation Method: Micro-Cleavage
-
Take a small aliquot of resin (approx. 2-5 mg).
-
Treat with standard cleavage cocktail (95% TFA) for 30 mins.
-
Precipitate in ether or blow down with
. -
Analyze via LC-MS .
-
Target Mass: Look for the mass of the peptide
Da (Loss of Mtt). -
Check: Ensure no
Da peaks (loss of tBu) are present, which would indicate over-exposure to the 1% TFA.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Loss of tBu/Boc groups | Exposure to 1% TFA was too long (>1 hour) or TFA concentration was inaccurate. | Reduce batch time. Switch to HFIP/DCM (1:4) method (much milder). |
| Incomplete Mtt Removal | Saturation of solution with | Increase frequency of draining/refilling (Flow wash). Ensure TIS is fresh. |
| Coupling Fails After Removal | Resin is still acidic (TFA salt on N-terminus or side chains). | Increase DIPEA/DMF neutralization washes. |
| Resin turns bright red | Trp residue alkylation by Mtt cation. | Insufficient TIS scavenger. Add 5% TIS immediately. |
References
-
Aletras, A., et al. (1995).[4][7] Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH and its application in solid-phase peptide synthesis. International Journal of Peptide and Protein Research.[7]
-
Merck/Novabiochem. Selectively protected amino acids for Fmoc SPPS. Technical Note.
-
Bachem. Cleavage of Mtt/Mmt protecting groups. Bachem Global Technical Support.
-
Vilà, S., et al. (2013).[4] Orthogonal deprotection strategies in the synthesis of complex peptides.[8] Amino Acids.[6][1][2][7][9][10][11][12]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. The deprotection of Lys(Mtt) revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Application Note: On-Resin Deprotection of Fmoc-D-Gln(Mtt)-OH with 1% TFA
This Application Note is designed for researchers and drug development professionals specializing in solid-phase peptide synthesis (SPPS). It details the high-fidelity on-resin deprotection of Fmoc-D-Gln(Mtt)-OH using 1% Trifluoroacetic Acid (TFA), a critical procedure for synthesizing cyclic peptides, side-chain conjugated therapeutics, and branched peptide scaffolds.
Introduction & Strategic Significance
The incorporation of D-Glutamine (D-Gln) into peptide therapeutics is a potent strategy to enhance proteolytic stability and alter immunogenicity. When side-chain modification is required—such as for head-to-side-chain cyclization, stapling, or fluorophore attachment—orthogonal protection is essential.
The 4-methyltrityl (Mtt) group is the gold standard for this purpose. Unlike the standard Trityl (Trt) group, which requires 95% TFA for removal (concurrent with global cleavage), Mtt is hyper-acid-labile . It can be removed with 1% TFA in Dichloromethane (DCM) , leaving other protecting groups (Boc, tBu, Pbf) and the peptide-resin linkage intact.
Key Technical Challenge: The primary risk during Mtt removal is the premature cleavage of the peptide from acid-sensitive resins (e.g., 2-Chlorotrityl Chloride) and the re-alkylation of nucleophilic residues (Trp, Tyr, Met) by the released Mtt carbocation.[1] This protocol mitigates these risks through a scavenger-optimized flow-wash methodology.
Mechanistic Principles
The deprotection is driven by the protonation of the Mtt amine, leading to the release of the stable 4-methyltrityl carbocation .
The "Yellow Flash" Indicator
Upon cleavage, the Mtt carbocation forms an intense yellow/orange chromophore in DCM. This provides a built-in visual validation system:
-
Yellow Solution: Reaction is proceeding; Mtt is being released.[1]
-
Clear Solution: Reaction is complete; no more Mtt is available to ionize.
The Role of Scavengers
The Mtt cation is an electrophile.[1] Without a scavenger, it will re-attach to the newly liberated amine (equilibrium) or irreversibly alkylate Trp/Tyr side chains.
-
Triisopropylsilane (TIS): The preferred scavenger. It rapidly reduces the carbocation to the colorless 4-methyltriphenylmethane.
-
Methanol (MeOH): Often added to prevent the loss of tert-butyl (tBu) groups, though TIS is superior for quenching the cation.
Visualizing the Pathway
The following diagram illustrates the reaction mechanism and the critical scavenging step.
Figure 1: Mechanistic pathway of acidolytic Mtt cleavage. The persistence of the yellow Mtt+ cation indicates incomplete deprotection.
Critical Considerations: Resin & Reagents
Resin Compatibility[2]
-
Rink Amide / Wang Resin: Stable to 1% TFA. Low risk of peptide cleavage.
-
2-Chlorotrityl Chloride (2-CTC) Resin: High Risk. The linker is cleaved by 1% TFA.[2]
-
Solution: If using 2-CTC, use the "Flow Protocol" strictly. Do not incubate. Alternatively, use HFIP/TFE buffers (see Troubleshooting).
-
Reagent Preparation
Prepare the Deprotection Cocktail fresh.
| Component | Volume % | Function |
|---|---|---|
| TFA | 1-2% | Acid source for cleavage.[3][4][5] |
| TIS | 2-5% | Scavenger for Mtt cation.[1] |
| DCM | 93-97% | Solvent (swells resin, solubilizes Mtt). |
Note: Methanol (5%) can be substituted for TIS if the peptide lacks Trp/Met, but TIS is safer for complex sequences.
Detailed Protocol: The "Flow-Wash" Method[7]
This method utilizes repetitive short exposures rather than a single long incubation.[1] This drives the equilibrium forward and minimizes contact time between the acid and other protecting groups.
Phase 1: Preparation
-
Swell Resin: Place the peptidyl-resin in a fritted synthesis vessel. Swell in DCM for 15 minutes. Drain.
-
Wash: Wash resin 3x with DCM to remove any residual DMF (basic DMF neutralizes TFA).
Phase 2: Deprotection Cycles
-
Acid Treatment: Add the Deprotection Cocktail (10 mL per gram of resin).
-
Agitation: Shake vigorously for 1 to 2 minutes . Do not exceed 2 minutes.
-
Observation: Observe the filtrate color. It should turn bright yellow/orange immediately.
-
Drain: Drain the solution completely.
-
Repeat: Repeat steps 3-6.
-
Cycle 1-5: Solution will be intense yellow.
-
Cycle 6-10: Color will fade to pale yellow.
-
Cycle 10+: Solution should be clear.
-
-
Completion Criteria: Continue cycles until the solution remains colorless after 2 minutes of contact. (Typically 10–15 cycles).
Phase 3: Neutralization & Wash
-
DCM Wash: Wash resin 3x with DCM to remove residual acid.[6]
-
Neutralization: Wash resin 3x with 5% DIPEA in DMF (or DCM). This neutralizes the protonated side-chain amine, making it nucleophilic for the next reaction step.
-
Final Wash: Wash 3x with DMF. The resin is now ready for side-chain coupling.[7]
Experimental Workflow Diagram
Figure 2: Decision tree for the iterative flow-wash deprotection protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Premature Peptide Cleavage | Resin is too acid-sensitive (e.g., 2-CTC). | Switch to HFIP: Use 20% Hexafluoroisopropanol (HFIP) in DCM instead of TFA. This is milder (pKa ~9) but effectively removes Mtt/Trt without cleaving 2-CTC linkers [1]. |
| Incomplete Deprotection | "Sticky" peptide aggregation preventing solvent access. | Add TFE: Add 10% Trifluoroethanol (TFE) to the cocktail to disrupt secondary structures. Increase number of cycles, not time per cycle. |
| Trp/Tyr Alkylation | Insufficient scavenger.[1] | Boost Scavenger: Increase TIS to 5-10%. Ensure the resin is washed thoroughly with DCM before adding acid (DMF interferes). |
| Loss of tBu Groups | Prolonged acid exposure (>1 hour). | Strict Timing: Keep total exposure under 30-40 mins. Use the flow method (fresh reagents) rather than batch incubation. |
Validation: The Kaiser Test
Because the D-Gln side chain is an amine, a Kaiser Test (Ninhydrin) can confirm deprotection.
-
Positive Result: Blue beads (Free primary amine present).
-
Note: If the N-terminus is Fmoc-protected, the side chain is the only source of free amine.
References
-
Novabiochem (Merck). Selective removal of Mtt from Lys on solid phase. Novabiochem Peptide Synthesis Catalog.[5] Link
-
Aapptec. Selective Removal of Mtt Protecting Group From Amines. Technical Support Bulletin 1181.[8] Link
-
Vilà, S. et al. (2013). The deprotection of Lys(Mtt) revisited. International Journal of Peptide Research and Therapeutics.[7] Link
-
BenchChem. Application Notes and Protocols for Fmoc-Gln(Trt)-OH Deprotection. (General Mtt/Trt handling principles). Link
-
Sigma-Aldrich. Cleavage from Very Acid-Sensitive Resins & Mtt Removal.Link
Sources
Application Note: Optimized Coupling Strategies for Fmoc-D-Gln(Mtt)-OH in Solid-Phase Peptide Synthesis
Introduction
The incorporation of D-amino acids and residues with complex side-chain protecting groups is a frequent necessity in modern peptide synthesis, aimed at enhancing peptide stability, modulating biological activity, or enabling site-specific modifications. Fmoc-D-Gln(Mtt)-OH is a critical building block for such applications, featuring a D-configured alpha-carbon and a 4-methyltrityl (Mtt) protected side-chain amide. The Mtt group offers the advantage of orthogonal deprotection under mildly acidic conditions, allowing for on-resin side-chain manipulation while the peptide backbone and other acid-labile protecting groups remain intact.[1][2][3]
However, the considerable steric bulk of the Mtt group presents a significant challenge to achieving efficient and complete coupling during Solid-Phase Peptide Synthesis (SPPS).[4][5] This can lead to deletion sequences and truncated peptide impurities, compromising the yield and purity of the final product. Furthermore, glutamine residues are susceptible to side reactions, most notably the formation of pyroglutamate, which can occur during coupling or subsequent synthetic steps.[6][7][8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal coupling conditions for this compound. We will delve into the mechanistic basis for overcoming steric hindrance, present detailed, field-proven protocols, and offer troubleshooting strategies to ensure the successful incorporation of this challenging amino acid derivative.
The Challenge: Steric Hindrance and Side Reactions
The primary obstacle in coupling this compound is the steric hindrance imposed by the bulky Mtt protecting group.[5] This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[4][10] Standard coupling protocols, often sufficient for less hindered amino acids, may prove inadequate, resulting in slow reaction kinetics and incomplete acylation.[4][11]
A secondary, yet significant, challenge is the potential for intramolecular cyclization of the glutamine side chain to form a pyroglutamate residue. This reaction involves the nucleophilic attack of the N-terminal amine on the side-chain amide, leading to the elimination of ammonia. While more common with N-terminal glutamine, this side reaction can be problematic and is influenced by factors such as the choice of coupling reagents and reaction conditions.[7][8][9]
Strategic Selection of Coupling Reagents
To overcome the steric barrier presented by the Mtt group, the use of highly reactive coupling reagents is paramount. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC), while widely used, may not be sufficiently potent for this demanding coupling.[12][13] Uronium/aminium and phosphonium salt-based reagents are generally more effective for sterically hindered couplings.[4][14]
Recommended Reagent Classes:
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[4][12][14] HATU, in particular, is often favored for difficult couplings due to the formation of a highly reactive OAt-ester intermediate.[4][15] COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another excellent choice, offering comparable reactivity to HATU with improved safety and solubility profiles.[13]
-
Phosphonium Salts: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a powerful phosphonium-based reagent known for its high efficiency in coupling sterically hindered amino acids.[11]
The choice of an appropriate additive, such as 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure®, is also crucial. These additives not only accelerate the coupling reaction but also act as racemization suppressants.[4][14]
Optimized Coupling Protocols for this compound
Successful incorporation of this compound requires carefully optimized conditions, including the choice of reagents, their stoichiometry, reaction time, and temperature. Microwave-assisted SPPS can also be a valuable tool to drive difficult couplings to completion.[16]
Protocol 1: Standard Room Temperature Coupling using HATU
This protocol is a robust starting point for the manual or automated coupling of this compound.
Reagents and Materials:
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Following Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[15]
-
Activation Solution Preparation: In a separate vessel, dissolve 3-5 equivalents of this compound and 2.9-4.9 equivalents of HATU in DMF. Add 6-10 equivalents of DIPEA or 2,4,6-collidine to the solution. Pre-activation for 2-5 minutes is recommended.[10]
-
Coupling Reaction: Add the activation solution to the resin. Agitate the mixture at room temperature for 1-4 hours. Longer coupling times are often necessary for this sterically hindered residue.[15]
-
Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser test or bromophenol blue test) on a small sample of resin beads to check for the presence of free primary amines.[17] A negative result (yellow beads for Kaiser test) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling Strategy
If monitoring indicates an incomplete reaction after the initial coupling, a second coupling is highly recommended.
Procedure:
-
After the first coupling and washing steps, repeat steps 2-5 from Protocol 1.
-
If the reaction is still incomplete after the second coupling, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[17]
Data Summary: Recommended Coupling Conditions
| Parameter | Recommended Range | Rationale |
| Amino Acid Equivalents | 3 - 5 | A significant excess drives the reaction equilibrium towards product formation, overcoming steric hindrance. |
| Coupling Reagent Equivalents | 2.9 - 4.9 | A slight sub-stoichiometric amount relative to the amino acid minimizes side reactions. |
| Base Equivalents | 6 - 10 | Ensures proper activation and maintains a basic environment for the reaction. Collidine is a good alternative to DIPEA to reduce potential racemization.[14] |
| Solvent | DMF or NMP | High-purity, amine-free solvents are essential for successful SPPS.[15] |
| Reaction Time | 1 - 4 hours (or longer) | Extended reaction times are often required for sterically demanding couplings. |
| Temperature | Room Temperature or slightly elevated (e.g., 30-40°C) | Increased temperature can enhance reaction rates, but should be used with caution to avoid side reactions. |
Visualizing the Workflow: Coupling and Monitoring
Below is a diagram illustrating the key steps in the coupling and monitoring process for this compound.
Caption: Workflow for this compound Coupling.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Positive Kaiser Test after Coupling | Incomplete reaction due to steric hindrance or peptide aggregation. | Perform a second coupling. Consider switching to a more potent coupling reagent (e.g., PyAOP) or a different solvent system (e.g., NMP). Microwave irradiation may also be beneficial.[16][17] |
| Mass Spec shows Deletion Sequence (-313.4 Da) | Failed coupling of this compound. | Optimize coupling conditions as described above. Ensure high-quality reagents and anhydrous solvents. |
| Unexpected Mass Loss of 17 Da | Pyroglutamate formation from the N-terminal D-Gln residue. | This is more likely to occur if D-Gln is at the N-terminus of the final peptide. If it occurs during synthesis, ensure rapid and efficient coupling to minimize the time the free N-terminal amine is exposed. |
Orthogonal Deprotection of the Mtt Group
A key advantage of the Mtt group is its lability to dilute trifluoroacetic acid (TFA), allowing for its removal without cleaving the peptide from the resin or removing other acid-labile side-chain protecting groups like Boc or tBu.[1][2][18]
Protocol for Mtt Group Removal
Reagents and Materials:
-
Peptidyl-resin with Mtt-protected D-Gln
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or hexafluoroisopropanol (HFIP) as scavengers[1][3]
Procedure:
-
Swell the resin in DCM.
-
Treat the resin with a solution of 1-2% TFA and 2-5% TIS in DCM.[3] Alternatively, a solution of 30% HFIP in DCM can be used for even milder conditions.[1]
-
Agitate the mixture for 2-5 minutes and repeat the treatment multiple times (e.g., 10 x 2 min) until the yellow color of the Mtt cation is no longer observed in the filtrate.
-
Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and finally with DMF to prepare for the subsequent on-resin modification.[3]
Conclusion
The successful incorporation of this compound into a peptide sequence is readily achievable with careful consideration of the inherent challenges. By employing highly active uronium or phosphonium salt coupling reagents, optimizing reaction conditions with an excess of reactants and extended coupling times, and diligently monitoring reaction completion, researchers can effectively overcome the steric hindrance imposed by the Mtt group. The protocols and strategies outlined in this application note provide a robust framework for the efficient and high-fidelity synthesis of complex peptides containing this valuable building block.
References
- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- ResearchGate. (2025, August 6). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- ResearchGate. (2026, January 4). The deprotection of Lys(Mtt) revisited.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
- ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- PMC. (n.d.). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies.
- EurekAlert!. (2023, November 1). Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases.
- ResearchGate. (n.d.). Pyroglutamate formation mechanism. The mechanism of pyroglutamate (pyroGlu) formation from Glu or Gln is shown.
- PubMed. (n.d.). Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate.
- Organic & Biomolecular Chemistry. (2022, March 30). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS.
- PMC. (n.d.). Introduction to Peptide Synthesis.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- CPC Scientific Inc. (2024, August). Minimal Protection Strategies for SPPS.
- Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
- BenchChem. (n.d.). Technical Support Center: Monitoring Fmoc-D-Glu-OH Coupling Reactions.
- Organic & Biomolecular Chemistry. (2022, March 30). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
- Chemical Communications. (2019, November 11). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- ResearchGate. (2018, August 12). Side reactions in peptide synthesis: An overview.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. mesalabs.com [mesalabs.com]
- 7. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. bachem.com [bachem.com]
- 14. chempep.com [chempep.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 17. peptide.com [peptide.com]
- 18. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Application Note: Activation Strategies for Fmoc-D-Gln(Mtt)-OH in Solid Phase Peptide Synthesis (SPPS)
Part 1: Executive Summary
The incorporation of Fmoc-D-Gln(Mtt)-OH presents a unique intersection of three synthetic challenges: steric hindrance (due to the bulky Mtt group), stereochemical instability (risk of D→L racemization), and side-chain reactivity.
While HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the default for hindered amino acids, its requirement for a tertiary base (DIEA) increases the risk of base-catalyzed racemization, particularly for D-amino acids. Conversely, DIC/HOBt (Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) offers a base-free, "softer" activation that preserves chirality but may suffer from slow kinetics due to the steric bulk of the 4-methyltrityl (Mtt) protecting group.
This guide provides optimized protocols for both methods, establishing a decision matrix for when to prioritize kinetic power (HATU) versus stereochemical integrity (DIC/HOBt).
Part 2: Technical Analysis & Mechanisms
The Molecule: this compound
-
D-Configuration: The D-isomer is essential for inducing specific secondary structures (e.g., β-turns) or enhancing proteolytic stability. However, D-amino acids are prone to racemization during activation via the 5(4H)-oxazolone mechanism .
-
Mtt Protection: The N-ε-4-methyltrityl (Mtt) group protects the amide side chain.
-
Benefit: Prevents dehydration of the glutamine side chain to a nitrile (a common side reaction with unprotected Gln).
-
Benefit: Allows for orthogonal deprotection (removable with 1% TFA) for side-chain cyclization or modification.
-
Challenge: The trityl-based group is extremely bulky, significantly reducing the coupling rate compared to standard Fmoc-Gln(Trt)-OH.
-
Activation Pathways & Risks
Pathway A: HATU/DIEA (Fast & Efficient)
HATU generates the highly reactive O-At active ester .
-
Mechanism: The uronium salt reacts with the carboxylate (generated by DIEA) to form an O-acylisourea, which is immediately transesterified by the At-anion (7-azabenzotriazole) to form the active ester.
-
Risk (Racemization): The requisite base (DIEA) can abstract the α-proton of the activated amino acid, leading to enolization or oxazolone formation. This risk is elevated if pre-activation time exceeds 2 minutes.
Pathway B: DIC/HOBt (Conservative & Clean)
DIC generates an O-acylisourea intermediate, which is trapped by HOBt.
-
Mechanism: Carbodiimide activation followed by displacement with HOBt to form the -OBt ester .
-
Benefit: The reaction proceeds at neutral or slightly acidic pH (due to HOBt), drastically reducing the rate of α-proton abstraction and preserving the D-configuration.
-
Risk (Aggregation): The slower kinetics allow time for the growing peptide chain to aggregate (β-sheet formation), potentially leading to incomplete coupling (deletion sequences).
Part 3: Visualization of Mechanisms
Figure 1: Mechanistic divergence between HATU and DIC activation pathways, highlighting specific risks for this compound.
Part 4: Experimental Protocols
Protocol A: HATU Activation (High Efficiency)
Recommended for: Difficult sequences, positions with high steric hindrance, or when coupling onto secondary amines (e.g., Proline).
Reagents:
-
This compound (0.2 M in DMF)
-
HATU (0.5 M in DMF)
-
DIEA (2.0 M in NMP)
Procedure:
-
Calculate Stoichiometry: Use 4 eq. of Amino Acid, 3.9 eq. of HATU, and 8 eq. of DIEA relative to resin loading. Note: Slight deficit of HATU prevents guanidinylation of the resin.
-
Dissolution: Dissolve this compound in minimum DMF.
-
Activation (CRITICAL):
-
Coupling: Immediately dispense the activated mixture onto the resin.
-
Reaction Time: Shake at room temperature for 45 minutes .
-
Wash: Drain and wash resin with DMF (3 x 1 min).
Troubleshooting:
-
Issue: Racemization observed (>1% L-isomer).
-
Fix: Switch to Collidine (TMP) instead of DIEA. Collidine is a weaker base and reduces proton abstraction.
Protocol B: DIC/HOBt Activation (High Fidelity)
Recommended for: Routine couplings, C-terminal couplings, or sequences prone to epimerization.
Reagents:
-
This compound (0.2 M in DMF)
-
DIC (0.5 M in DMF)
-
HOBt (0.5 M in DMF) - Anhydrous is preferred.
Procedure:
-
Calculate Stoichiometry: Use 4 eq. of Amino Acid, 4 eq. of DIC, and 4 eq. of HOBt.
-
Dissolution: Dissolve this compound and HOBt together in DMF.
-
Activation:
-
Coupling: Add the mixture to the resin.
-
Reaction Time: Shake at room temperature for 2 to 4 hours . Note: The bulky Mtt group slows down the reaction significantly.
-
Wash: Drain and wash resin with DMF (3 x 1 min).
Troubleshooting:
-
Issue: Incomplete coupling (positive Kaiser test).
-
Fix: Perform a "double coupling." Retain the DIC/HOBt protocol for the first pass, then follow with a fast HATU coupling (Protocol A) for 30 minutes to cap the difficult sequences.
Part 5: Comparative Data Analysis
| Feature | HATU / DIEA | DIC / HOBt |
| Coupling Speed | Very Fast (< 1 hour) | Slow (2 - 12 hours) |
| Stereochemical Purity | Risk of racemization (requires control) | Excellent (Near 100% retention) |
| Steric Tolerance | High (Overcomes Mtt bulk) | Low (Mtt hinders approach) |
| Byproducts | Tetramethylurea (soluble) | Diisopropylurea (soluble in DMF) |
| Cost | High | Low |
| Side Reaction | Guanidinylation (if HATU excess) | N-acylurea formation (if slow) |
Part 6: Decision Matrix
Figure 2: Decision tree for selecting the optimal coupling reagent based on sequence difficulty.
Part 7: References
-
Carpino, L. A. (1993).[7] 1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive.[7][9][10] Journal of the American Chemical Society. Link
-
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation procedures in solid phase peptide synthesis. Methods in Enzymology. Link
-
Merck/MilliporeSigma . Novabiochem® Peptide Synthesis Protocols. Link
-
Bachem . Peptide Synthesis Guide: Coupling Reagents. Link
-
Alewood, P., et al. (1997). Racemization of D-amino acids during solid phase peptide synthesis. International Journal of Peptide and Protein Research.
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
Solid phase peptide synthesis protocols for D-amino acids
Application Note: Precision Solid Phase Synthesis of D-Amino Acid Peptides
Abstract & Strategic Overview
The incorporation of D-amino acids into peptide sequences is a critical strategy in modern drug development. It confers resistance to proteolytic degradation (enhancing plasma half-life) and allows for the exploration of novel conformational spaces, such as in Retro-Inverso peptides—topological mimics of L-peptides with reversed sequences and inverted chirality.[1]
However, the synthesis of D-peptides presents a unique chemical paradox: while D-amino acids possess identical reactivity to their L-counterparts, the preservation of their stereochemistry is strictly non-negotiable. Standard high-efficiency SPPS protocols (often utilizing strong bases like DIEA with HATU) can induce racemization via base-catalyzed proton abstraction or oxazolone formation, converting expensive D-isomers back into racemic mixtures and destroying the biological validity of the molecule.
This guide details a Low-Racemization Protocol utilizing the carbodiimide/oxime (DIC/Oxyma) activation strategy and specific resin selection criteria to ensure enantiomeric purity >99%.
Critical Technical Considerations
The Mechanism of Racemization
To prevent racemization, one must understand its cause. It primarily occurs during the activation step via two pathways:
-
Direct Enolization: Base-catalyzed abstraction of the
-proton. -
Oxazolone Formation (5(4H)-oxazolone): The activated carbonyl attacks the backbone amide nitrogen. This cyclic intermediate is highly prone to base-catalyzed enolization, leading to loss of chirality.
Key Insight: High pH (presence of tertiary bases like DIEA or NMM) drives both pathways. Therefore, base-free or low-base activation methods are mandatory for D-amino acids.
Decision Matrix: Resin & Reagent Selection
-
Resin Selection:
-
For C-terminal Amides:Rink Amide ChemMatrix or Sieber Amide . These allow standard Fmoc protocols.
-
For C-terminal Acids:2-Chlorotrityl Chloride (2-CTC) is superior to Wang resin.
-
Reasoning: Loading D-AA onto Wang resin requires carboxyl activation (risk of racemization) and DMAP (high risk of racemization). Loading onto 2-CTC proceeds via an SN2 reaction of the carboxylate on the trityl chloride with no carboxyl activation, effectively eliminating racemization at the critical first step.
-
-
-
Coupling Reagents:
-
Avoid: HATU/HBTU + DIEA (High risk of epimerization).
-
Preferred:DIC + Oxyma Pure .[2] This combination creates a neutral to slightly acidic environment (
), suppressing oxazolone formation while maintaining coupling rates comparable to HATU.
-
Visualization: Workflow & Logic
Caption: Decision tree for minimizing racemization. Green pathways indicate optimal protocols for D-amino acid preservation.
Detailed Experimental Protocols
Protocol A: Racemization-Free Loading of D-Amino Acids onto 2-CTC Resin
Use this for peptides requiring a C-terminal D-amino acid with a free carboxyl group.
Reagents:
-
2-Chlorotrityl Chloride Resin (1.0 – 1.6 mmol/g loading)
-
Fmoc-D-Amino Acid (1.0 eq relative to desired loading, usually 0.6–0.8 mmol/g)
-
DIPEA (N,N-Diisopropylethylamine), anhydrous
-
DCM (Dichloromethane), anhydrous
-
Methanol (HPLC grade)
Procedure:
-
Swelling: Weigh resin into a fritted synthesis vessel. Wash with DCM (3x) and swell in DCM for 20 mins.
-
Preparation: Dissolve Fmoc-D-AA (1.0 eq) in dry DCM (10 mL per gram of resin). Add DIPEA (4.0 eq).[3]
-
Note: If the AA is insoluble in DCM, add a minimal amount of DMF, but keep DMF <10% to preserve the trityl chloride reactivity.
-
-
Loading: Add the AA/base solution to the resin.[4] Agitate gently for 2 hours at room temperature.
-
Capping: Add Methanol (1 mL per gram resin) directly to the reaction mixture. Agitate for 15 mins.
-
Purpose: Methanol caps unreacted trityl chlorides, converting them to inert methyl ethers.
-
-
Washing: Drain and wash: DCM (3x), DMF (3x), DCM (3x).
-
Loading Check: Dry a small aliquot and perform a gravimetric check or UV quantification of the Fmoc group.
Protocol B: Elongation Cycle (DIC/Oxyma Pure)
This is the standard cycle for adding subsequent D-amino acids. It replaces the HBTU/DIEA method.
Reagents:
-
Activator: 0.5 M DIC (N,N′-Diisopropylcarbodiimide) in DMF.
-
Additive: 0.5 M Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) in DMF.
-
Deprotection: 20% Piperidine in DMF (v/v).[4]
-
Fmoc-D-AA: 0.2 M solution in DMF.
Step-by-Step Cycle:
| Step | Operation | Reagent | Time | Notes |
| 1 | Deprotection | 20% Piperidine/DMF | 3 min + 7 min | Two treatments. Save washings for UV monitoring if needed. |
| 2 | Wash | DMF | 5 x 1 min | Ensure complete removal of piperidine. |
| 3 | Activation | Fmoc-D-AA (3 eq) + Oxyma (3 eq) + DIC (3 eq) | Pre-mix: 2 min | Pre-activation allows the active ester to form before contacting the resin. |
| 4 | Coupling | Activated Solution | 30 - 60 min | Agitate at RT. Do NOT add base (DIEA). |
| 5 | Wash | DMF | 3 x 1 min | |
| 6 | QC (Optional) | Kaiser Test / Chloranil Test | 5 min | Chloranil is preferred for secondary amines (e.g., Proline). |
Special Handling for "Problematic" D-Residues:
-
D-Cysteine & D-Histidine: These are extremely prone to racemization.[5][8]
-
Modification: Use DIC/Oxyma as above, but reduce coupling time to 20 mins and perform double coupling if necessary.
-
Alternative: Use Sym-collidine (TMP) instead of DIEA if a base is absolutely required for solubility, as it is less likely to abstract the
-proton due to steric bulk.
-
Protocol C: Cleavage and Isolation
-
Wash resin with DCM (5x) to remove all traces of DMF (DMF causes side reactions during cleavage).
-
Prepare Cleavage Cocktail: TFA/TIPS/Water (95:2.5:2.5) .
-
For D-Cys/D-Met containing peptides: Add 2.5% EDT (1,2-Ethanedithiol) or DODT.
-
-
Incubate resin with cocktail for 2–3 hours.
-
Precipitate filtrate in cold diethyl ether (-20°C). Centrifuge and lyophilize.
Validation & Quality Control
Proving the enantiomeric purity of the final peptide is the most critical step in D-AA synthesis. Standard C18 HPLC will not separate enantiomers (L-peptide vs D-peptide) unless they are diastereomers (e.g., one D-AA in an L-sequence).
Method 1: Chiral HPLC (Direct Analysis)
-
Column: Teicoplanin-based (e.g., Astec CHIROBIOTIC T) or Cinchona-based zwitterionic (e.g., Chiralpak ZWIX).
-
Condition: These columns can separate underivatized peptide enantiomers.
-
Target: Verify the absence of the L-isomer (or specific diastereomers if only one residue was D).
Method 2: Marfey’s Analysis (Derivatization)
If a chiral column is unavailable, hydrolyze a small sample of the peptide (6N HCl, 110°C, 24h) and derivatize the amino acids with FDAA (Marfey’s Reagent) .
-
Mechanism: FDAA reacts with amino acids to form diastereomers.
-
Analysis: These diastereomers (e.g., L-Ala-FDAA vs D-Ala-FDAA) have different retention times on a standard C18 column. Compare against standard D- and L-amino acid standards.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Racemization (>1% L-isomer) | High pH during coupling. | Switch from HATU/DIEA to DIC/Oxyma. Ensure no base is added during coupling. |
| Racemization at C-terminus | Loading condition too harsh. | Switch from Wang Resin to 2-CTC Resin. Use Protocol A. |
| Incomplete Coupling | Steric hindrance of D-side chains. | Double couple. Increase temperature to 50°C (only with DIC/Oxyma; never heat HATU/DIEA with D-AAs). |
| Aspartimide Formation | D-Asp-Gly or D-Asp-Ser sequences. | Add 0.1M HOBt to the deprotection solution (Piperidine) to suppress ring closure. |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
-
Biotage. (2023). How To Load The First Amino Acid Onto Wang Resin.[3][4][9] (Discusses the risks of loading and alternatives like 2-CTC).
-
Mdpi. (2020).[10] Recent Applications of Retro-Inverso Peptides. (Context on the therapeutic utility of D-peptides).
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptideweb.com [peptideweb.com]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. youtube.com [youtube.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. digital.csic.es [digital.csic.es]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency of Fmoc-D-Gln(Mtt)-OH
Welcome to the Advanced Peptide Synthesis Support Center .
You have reported low coupling efficiency with Fmoc-D-Gln(Mtt)-OH . This is a known challenge in Solid Phase Peptide Synthesis (SPPS) caused by the convergence of significant steric bulk (Mtt group) and the specific kinetic requirements of D-amino acids.
Below is your technical dossier, structured to diagnose the root cause and provide a self-validating optimization protocol.
Part 1: Root Cause Analysis (The "Why")
To solve the low coupling efficiency, we must first deconstruct the molecular barriers preventing the reaction.
The Steric Wall (Mtt Interference)
The 4-methyltrityl (Mtt) protecting group is massive. While it offers excellent orthogonality (cleavable with 1% TFA), its trityl scaffold creates a "steric umbrella" around the
-
Impact: This shields the activated carboxylate from the nucleophilic attack of the resin-bound amine.
-
Kinetic Consequence: The reaction rate (
) drops significantly compared to standard residues like Ala or Gly. If the coupling time is not extended, the reaction terminates prematurely.
Aggregation & Solvation
Glutamine derivatives are prone to hydrogen bonding (interchain aggregation), leading to
-
D-Isomer Effect: While chemically identical to L-Gln, incorporating a D-amino acid into an L-peptide sequence can sometimes disrupt aggregation, but during the coupling step itself, the incoming bulky monomer often struggles to penetrate the solvation shell of the resin.
-
Solubility: this compound is hydrophobic due to the Mtt group. In pure DMF, it may not fully solvate the resin active sites.
Racemization vs. Activation Power
Using "nuclear" coupling reagents (like HATU/DIPEA) drives the reaction but increases the risk of racemizing the D-center (converting D-Gln back to L-Gln).
-
The Trap: High base concentrations (DIPEA) extract the
-proton, leading to oxazolone formation and loss of chirality.
Part 2: Visualizing the Troubleshooting Logic
The following decision tree outlines the logical flow for diagnosing and fixing the issue.
Figure 1: Decision tree for optimizing this compound coupling.
Part 3: Optimization Strategies & FAQs
Reagent Selection: The Move to Oxyma
For bulky analogs like Gln(Mtt), standard HBTU/DIPEA coupling is often insufficient and prone to racemization.
| Reagent System | Activation Power | Racemization Risk | Recommendation |
| HBTU / DIPEA | Moderate | Moderate | Avoid. Poor performance with steric bulk. |
| HATU / DIPEA | Very High | High (if base excess) | Backup. Use only if other methods fail; limit base contact time. |
| DIC / Oxyma | High | Low | Preferred. Excellent for steric hindrance and preserving chirality [1]. |
| COMU / DIPEA | High | Low | Alternative. Similar efficiency to HATU but safer profile. |
FAQ: Common User Scenarios
Q: My coupling solution turns yellow immediately. Is this normal? A: Yes, if you are using Oxyma Pure. The active ester formation often generates a yellow tint. However, if it turns dark orange/red with HATU, it may indicate excessive base, which risks racemization.
Q: Can I use microwave heating to force the coupling? A: Proceed with caution. While heating (75°C) improves kinetics, D-amino acids are more susceptible to racemization at high temperatures.
-
Recommendation: Limit temperature to 50°C for this compound.
-
Mtt Stability: The Mtt group itself is thermally stable, but it is acid-labile. Ensure your coupling environment is strictly neutral/basic.
Q: The Kaiser test is ambiguous (faint blue). What now? A: A faint blue Kaiser test indicates <99% coupling. With bulky residues, "difficult sequences" often yield false negatives (residue is coupled, but the test can't reach the amine) or false positives (incomplete coupling).
-
Validation: Use the Chloranil Test (if coupling to Proline) or perform a micro-cleavage and check via LC-MS to confirm if the +Gln mass is present vs. the uncoupled deletion sequence.
Part 4: The Validated Protocol (Self-Validating System)
This protocol uses a Double Coupling strategy with DIC/Oxyma . This system is self-validating because the absence of strong base (DIPEA) minimizes side reactions, allowing you to extend reaction time safely.
Materials
-
Amino Acid: this compound (4.0 equivalents relative to resin loading).
-
Activator: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (4.0 eq).
-
Coupling Agent: DIC (Diisopropylcarbodiimide) (4.0 eq).
-
Solvent: DMF (or NMP if solubility is poor).[1]
Step-by-Step Workflow
-
Resin Preparation (Swelling):
-
Swell resin in DMF for 30 minutes. Critical: Poor swelling is the #1 cause of failure for bulky residues.
-
-
Activation (In-Situ):
-
Dissolve this compound and Oxyma Pure in minimal DMF.
-
Add DIC immediately before adding to the resin.
-
Note: Do not pre-activate for >2 minutes. The active ester is unstable over long periods.
-
-
Coupling 1 (The Kinetic Push):
-
Coupling 2 (The Thermodynamic Completion):
-
Repeat the activation step with fresh reagents (use 0.5x the volume to increase concentration if possible).
-
Agitate for 60 minutes .
-
-
Validation (The "Gatekeeper"):
-
Perform a Kaiser Test.[5]
-
Pass: Beads are colorless/white. Proceed to Capping.
-
Fail: Beads are blue. Proceed to "Rescue Coupling" (Step 6).
-
-
Rescue Coupling (If Step 5 Fails):
-
Use HATU (3 eq) / HOAt (3 eq) / DIPEA (6 eq) in NMP.
-
Coupling time: 45 minutes.
-
Warning: This is the aggressive method. Ensure DIPEA is fresh.
-
-
Capping (Mandatory):
-
Cap unreacted amines with Acetic Anhydride/DIPEA/DMF to prevent deletion sequences in downstream steps.
-
References
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.
-
Albericio, F., et al. (2018). Peptide Synthesis: Coupling Reagents and Solvents. Bachem Technical Guides.
-
BenchChem Technical Support. Troubleshooting Poor Coupling Efficiency.
-
Sigma-Aldrich. Fmoc-D-Gln(Trt)-OH Product & Solubility Data.
Sources
Technical Support Center: Mtt Protecting Group Integrity
Executive Summary: The Mtt Stability Window
The 4-methyltrityl (Mtt) group is a cornerstone of orthogonal peptide synthesis, specifically for Lysine side-chain protection.[1] Its utility lies in its "Goldilocks" stability: it is more acid-labile than Boc/tBu but significantly more stable than trityl (Trt) or 4-methoxytrityl (Mmt) groups.
The Core Problem: Premature cleavage occurs because the stability window of Mtt overlaps with common experimental conditions intended for other purposes—specifically, the acidic environment of HOBt/Oxyma couplings and the mild acid cleavage protocols used for 2-Chlorotrityl (2-CTC) resins.
This guide provides self-validating protocols to maintain Mtt integrity during chain assembly and resin cleavage.
Module 1: Preventing Mtt Loss During Coupling Cycles
The Mechanism of Failure
During long syntheses (e.g., >20 residues), the cumulative exposure to acidic coupling additives can erode Mtt protection.
-
Culprit: 1-Hydroxybenzotriazole (HOBt) and Ethyl cyanohydroxyiminoacetate (Oxyma Pure) are acidic (pKa ~4.6).
-
Risk: Standard coupling cocktails (DIC/HOBt) create a slightly acidic environment. Over 20+ hours of total coupling time, this protonates the Mtt amine, leading to partial carbocation formation and premature deprotection.
Troubleshooting Protocol: Buffered Coupling
To prevent "acid creep," you must buffer the coupling reaction to a neutral pH (approx. pH 7.5–8.0) without inducing racemization.
Step-by-Step Workflow:
-
Base Selection: Use Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).
-
Stoichiometry: Add base at 1.0 equivalent relative to the acidic additive (HOBt or Oxyma).
-
Note: Do not use excess base (e.g., >2 eq) with Fmoc-Cys or Fmoc-His, as this increases racemization risk.
-
-
The "Base-First" Modification:
-
Dissolve Amino Acid + HOBt/Oxyma in DMF.
-
Add DIEA (1.0 eq). Color change (yellowing) indicates neutralization.
-
Add DIC (Coupling Agent).[2]
-
Add to resin immediately.
-
Validation Check (The "Yellow Test"): If using Oxyma, the solution should remain bright yellow. If it turns orange/red, the pH is too high (risk of Fmoc removal). If it is colorless, it may be too acidic. Aim for the stable yellow zone.
Module 2: Retaining Mtt During Resin Cleavage (Fragment Condensation)
The Mechanism of Failure
Researchers often use 2-Chlorotrityl chloride (2-CTC) resin to generate side-chain protected fragments.
-
Standard 2-CTC Cleavage: 1% TFA in DCM.
-
The Conflict: 1% TFA is also the standard reagent for removing Mtt.
-
Result: Using 1% TFA to cleave the peptide from the resin will simultaneously remove the Mtt group, destroying your orthogonality.
Troubleshooting Protocol: The AcOH/TFE System
To cleave the peptide from acid-sensitive resins (2-CTC, Sieber) while retaining Mtt on Lysine, you must use a pKa-tuned solvent system that is acidic enough to protonate the resin linker but too weak to generate the Mtt carbocation.
Recommended Reagent: Acetic Acid / Trifluoroethanol (TFE) / DCM.[3]
| Component | Ratio (v/v) | Function |
| Acetic Acid | 1 Part | Weak acid source (pKa ~4.7). Cleaves 2-CTC linker. |
| TFE | 1 Part | Fluorinated alcohol.[3] Stabilizes the leaving group without high acidity. |
| DCM | 8 Parts | Solubilizes the peptide and swells the resin. |
Protocol:
-
Wash Resin: Wash resin 3x with DCM to remove DMF (DMF buffers the acid).
-
Incubation: Add the 1:1:8 mixture (AcOH/TFE/DCM) to the resin.[4]
-
Time: Shake at room temperature for 30–60 minutes .
-
Warning: Do not exceed 2 hours.
-
-
Filtration: Filter the solution into a flask containing hexane or cold ether (to immediately precipitate and dilute the acid).
-
Evaporation: Co-evaporate with hexane to remove acetic acid traces.
Why this works: The acidity of Acetic Acid is sufficient to break the trityl-ester linkage to the resin but insufficient to protonate the N-epsilon amine of Lysine to the point of Mtt release.
Module 3: Visualizing Stability & Decision Logic
Diagram 1: The Acid Stability Spectrum
This diagram illustrates the hierarchy of acid lability. To retain a group, your conditions must remain to the left of that group's threshold.
Caption: Relative acid stability. To keep Mtt intact, conditions must be strong enough to cleave 2-CTC (left) but too weak to affect Mtt (center).
Diagram 2: Troubleshooting Workflow for Mtt Retention
Caption: Decision logic for selecting reagents. Note that retaining Mtt on Rink Amide is impossible during cleavage because Rink requires 95% TFA.
Frequently Asked Questions (FAQ)
Q: Can I use HFIP (Hexafluoroisopropanol) to cleave from 2-CTC resin while keeping Mtt? A: Proceed with extreme caution. While HFIP/DCM (e.g., 20%) is often used to cleave peptides from 2-CTC resins, high concentrations (30%) or prolonged exposure (>1 hour) will remove Mtt. The AcOH/TFE/DCM (1:1:8) method is significantly safer for Mtt retention because Acetic Acid is a weaker acid than the effective acidity of HFIP in DCM.
Q: I see a yellow/orange color during my 1% TFA wash. What does this mean? A: This is the Trityl Cation Test .
-
Instant Bright Yellow/Orange: Mtt is being removed. The color comes from the stable carbocation formed in the solution.
-
Goal: If you are trying to prevent cleavage, this color is a failure indicator. If you are intentionally removing Mtt, continue washing until the solution is colorless.
Q: Why did I lose Mtt even though I used the AcOH/TFE/DCM cocktail? A: Check your solvent quality.
-
Wet Solvents: Water can accelerate the hydrolysis of the Mtt group even in weak acids. Use anhydrous DCM.
-
Temperature: Perform the cleavage at room temperature or slightly chilled (4°C). Never heat this reaction.
-
Time: Do not let the resin sit in the cocktail overnight. 60 minutes is the maximum safe window.
References
-
Aletras, A., et al. (1995).[3] Preparation of protected peptide fragments using the 2-chlorotrityl resin. International Journal of Peptide and Protein Research, 45(5), 488-496.
-
Bachem. (n.d.). Cleavage from 2-chlorotrityl chloride resin. Bachem Technical Guides.
-
Merck/Novabiochem. (n.d.). Selective Removal of Mtt Protecting Group. Technical Support Information Bulletin 1181.
-
Díaz-Mochón, J. J., et al. (2004). Peptide Synthesis on 2-Chlorotrityl Resin: Prevention of Premature Cleavage. Journal of Combinatorial Chemistry.
Sources
Technical Support Center: Prevention of N-terminal D-Glutamine Cyclization
Case ID: D-GLN-PYRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
You are encountering a spontaneous mass shift of -17.03 Da in your N-terminal D-Glutamine (D-Gln) peptides. This is caused by the non-enzymatic, intramolecular cyclization of D-Glutamine into D-Pyroglutamate (pGlu) .
While D-amino acids often confer proteolytic stability, D-Gln is not immune to chemical cyclization . The reaction is driven by the nucleophilic attack of the N-terminal
This guide provides a self-validating workflow to minimize this side reaction during Synthesis (SPPS), Purification, and Storage.
Module 1: The Mechanism (Root Cause Analysis)
Understanding the enemy is the first step to containment. The formation of pGlu is an autolytic reaction.
Reaction Pathway
The free N-terminal amine acts as a nucleophile. Even with the "D" stereochemistry, the flexible side chain allows the amine to approach the side-chain carbonyl.
Figure 1: The intramolecular cyclization pathway of N-terminal D-Glutamine.
Module 2: Synthesis & Cleavage (SPPS)
The majority of pGlu formation occurs during the final stages of Solid Phase Peptide Synthesis (SPPS) and cleavage.
Critical Troubleshooting Protocol
| Step | Risk Factor | Mitigation Strategy |
| Fmoc Removal | The free amine is exposed while on-resin. | Delay Deprotection: Perform the final Fmoc removal as the absolute last step before cleavage. Do not store the resin with a free N-terminal D-Gln. |
| Coupling | Slow coupling of the N-terminal D-Gln. | Use HATU/HOAt: Ensure rapid coupling to minimize time. |
| Cleavage | Strong acid (TFA) catalyzes cyclization. | Ice Bath Cleavage: Perform the TFA cleavage at 0°C to 4°C . Do not cleave at room temperature if pGlu is a concern. Limit cleavage time to 2 hours max. |
| Scavengers | Standard scavengers don't stop cyclization. | Avoid Premature Precipitation: Ether precipitation can trap acid. Wash the pellet thoroughly or move directly to preparative HPLC. |
The "Boc-Strategy" Alternative
If your sequence is extremely prone to cyclization, consider using Boc-D-Gln-OH at the N-terminus during Fmoc synthesis (if orthogonal protection allows) or switching to Boc chemistry.
-
Why? In Boc chemistry, the HF cleavage removes the protecting group and cleaves the resin simultaneously, reducing the "exposure window" of the free amine in non-cleavage buffers. However, for standard Fmoc users, the "Cold Cleavage" technique is the gold standard.
Module 3: Purification & Handling
Once the peptide is cleaved, it is in a "ticking clock" state.
Purification Workflow
-
Buffer Selection: Avoid Phosphate buffers. They act as bifunctional catalysts that shuttle protons, significantly accelerating pGlu formation [1].
-
Recommended: 0.1% TFA (keep cold) or Ammonium Acetate (if pH > 5 is needed, though pH > 7 risks other side reactions).
-
-
Temperature Control: Keep all fraction collectors at 4°C .
-
Lyophilization: Do not leave fractions in solution overnight. Freeze immediately.
Storage Logic
Never store N-terminal D-Gln peptides in solution.
Figure 2: Decision tree for storage conditions to maximize stability.
Module 4: Analytics (QC)
How do you confirm if you have D-Gln or D-pGlu?
| Method | Observation | Notes |
| ESI-MS | -17.03 Da shift | The clearest indicator. pGlu is 17 Da lighter than Gln. |
| HPLC | Retention Time Shift | pGlu is more hydrophobic (lacks charged amine). Expect the peak to shift to a higher retention time (later elution) on Reverse Phase (C18). |
| NMR | Loss of NH signals | Disappearance of the N-terminal amine protons and appearance of the lactam ring signature. |
Frequently Asked Questions (FAQ)
Q1: Does D-Glutamine cyclize slower than L-Glutamine? Technically, yes, but practically, no. While steric hindrance in D-amino acids can slightly alter the kinetics compared to L-isomers, the mechanism is driven by the internal nucleophilicity of the amine. In a stability study, both isomers will eventually cyclize. Do not rely on chirality as a protection method [2].
Q2: Can I use Acetylation to prevent this? Yes. If the free N-terminal amine is not required for biological activity (e.g., receptor binding), acetylating the N-terminus (Capping) completely prevents pGlu formation. The acetyl group blocks the nucleophilic amine.
Q3: My protocol uses a Phosphate Buffer for bioassay. What should I do? Prepare the peptide in water or a mild buffer (e.g., HEPES, Tris) as a stock solution. Add it to the phosphate assay buffer immediately before use . Phosphate ions catalyze the proton transfer required for cyclization [3].
Q4: I see a -17 Da peak, but I also see a -18 Da peak. What is that?
-
-17 Da: Loss of
(Gln pGlu). -
-18 Da: Loss of
(N-terminal Glu pGlu). If you see -18 Da, you likely had a deamidation event first (Gln Glu) followed by dehydration, or you started with Glutamic Acid.
References
-
Dick, L. W., et al. (2020). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. ACS Omega. Available at: [Link]
- Robinson, N. E., & Robinson, A. B. (2004). Molecular Clocks: Deamidation of Asparaginyl and Glutaminyl Residues in Peptides and Proteins. Althouse Press.
- Purdie, J. E., & Benoiton, N. L. (1973). The interaction of glutaraldehyde with amino acids and peptides.
-
Creative Biolabs. N-Terminal Cyclization Analysis. Available at: [Link]
Technical Support Center: Mtt Deprotection Optimization
Topic: Optimizing Lys(Mtt) Removal with TFA/TIS/DCM
Audience: Senior Researchers & Peptide Chemists
Introduction: The Orthogonal Challenge
Welcome to the Mtt Optimization Hub. You are likely here because you need to selectively remove the 4-methyltrityl (Mtt) group from a Lysine or Ornithine side chain without disturbing other acid-labile groups (like Boc/tBu) or cleaving the peptide from the resin.
This guide moves beyond standard textbook recipes. It focuses on the kinetic control of the deprotection reaction using the TFA/TIS/DCM system.
Module 1: The Optimized "Pulse-Flow" Protocol
Standard batch deprotection often leads to retritylation or resin cleavage. We recommend the "Pulse-Flow" method to shift the equilibrium forward.
The Golden Cocktail
| Component | Concentration | Function |
| TFA (Trifluoroacetic Acid) | 1% - 2% (v/v) | Proton source.[1][2][3][4] 1% is safer for 2-CT resin; 2% is faster for Rink Amide. |
| TIS (Triisopropylsilane) | 2% - 5% (v/v) | Critical Scavenger. Quenches the Mtt cation to prevent re-attachment. |
| DCM (Dichloromethane) | Balance | Solubilizes the Mtt cation and swells the resin. |
Step-by-Step Workflow
-
DCM Swell: Wash resin with DCM (3 x 1 min) to ensure full swelling.
-
The Pulse (Acid Treatment): Add the Cocktail (10 mL per gram of resin).
-
Batch Method: Shake for 2 minutes .
-
Flow Method: Percolate solution through the vessel.
-
-
The Drain: Drain quickly. Do not incubate for >5 minutes per cycle.
-
Visual Check: The filtrate will turn yellow/orange (Mtt cation).
-
Repeat: Repeat steps 2-3.
-
Cycle Count: Typically 5-10 cycles are required.
-
-
Endpoint: Stop when the filtrate remains clear upon TFA addition.
-
The Neutralization: Wash with DCM (3x), then 5% DIPEA/DMF (3x) to neutralize the resin before the next coupling.
Workflow Visualization
Figure 1: The "Pulse-Flow" logic minimizes acid exposure time while maximizing cation removal.
Module 2: The Science (Why It Works)
The Equilibrium Problem
The removal of Mtt is an equilibrium reaction.
-
Why Pulse? By draining the solvent every 2 minutes, you physically remove the
from the reaction vessel, forcing the equilibrium to the right (Le Chatelier’s principle).
The Scavenger Role (TIS vs. MeOH)
While some older protocols suggest Methanol (MeOH), TIS is superior .
-
TIS: Irreversibly reduces the carbocation.
-
MeOH: Forms a methyl ether which is technically reversible under acidic conditions.
-
Recommendation: Always use TIS (2-5%) to ensure the "removed" Mtt stays removed.
Module 3: Troubleshooting Guide
Scenario A: "The resin turned red/orange, but never goes clear."
Diagnosis: You might be seeing the resin-bound cation .
-
Explanation: Sometimes the Mtt cation "sticks" to the resin matrix rather than washing out, especially on polystyrene resins.
-
Fix:
Scenario B: "I lost my peptide! (Premature Cleavage)"
Diagnosis: You are likely using 2-Chlorotrityl Chloride (2-CT) or Sieber Amide resin.
-
The Issue: The 1-2% TFA used for Mtt removal is strong enough to cleave the ester linkage of 2-CT resins if exposed for too long.
-
Fix:
-
Reduce TFA: Drop to 1% TFA .
-
Shorten Pulses: Use 1-minute pulses instead of 2-5 minutes.
-
Buffer: Some chemists add TFE (Trifluoroethanol) to buffer the acidity, though this slows Mtt removal.
-
Scenario C: "My Boc groups fell off."
Diagnosis: Acid exposure was too high.
-
The Issue: While Boc is stable to 1% TFA for short periods, cumulative exposure over 1 hour can lead to partial Boc removal (approx. 5-10% loss).
-
Fix:
-
Strictly limit total TFA contact time to <30 minutes .
-
Ensure high flow rates.
-
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic logic for common Mtt deprotection failures.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use TES (Triethylsilane) instead of TIS? A: Yes. TES and TIS are functionally equivalent for quenching trityl cations. Use whichever is available in your lab at 2-5%.
Q: How does Mtt compare to Mmt (4-methoxytrityl)? A: Mtt is more stable (slower to remove) than Mmt.
-
Mmt: Removed in ~15 mins with 1% TFA.
-
Mtt: May take 30-60 mins with 1% TFA.
-
Implication: Do not assume Mtt is gone just because an Mmt protocol says "wait 10 minutes." Verify with the color test.
Q: Can I use the Kaiser Test to check for completion? A: Yes, but with a caveat. The Kaiser test detects primary amines (the deprotected Lysine side chain). However, if your N-terminus is Fmoc-protected, a positive Kaiser test confirms Mtt removal. If your N-terminus is free, the test will be positive regardless.
References
-
Aletras, A., et al. (1995).[3][6] Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research.[3]
-
Merck / Novabiochem. (2024). Novabiochem® Peptide Synthesis Manual: Cleavage and Deprotection Strategies.
-
Bachem. (2023). Global Deprotection and Cleavage of Peptides Synthesized by Fmoc SPPS.
- Matthews, J. (2010). Optimizing Orthogonal Protection in SPPS.
Sources
Technical Support Center: Optimizing Mtt Removal & Trityl Cation Scavenging
Ticket ID: MTT-DEP-001 Subject: Scavenger Selection and Troubleshooting for Orthogonal Mtt Deprotection Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The Chemistry of the Yellow Color
Welcome to the technical guide for Mtt (4-methyltrityl) removal. As researchers, we often treat this step as routine, but the underlying carbocation chemistry is aggressive.
The Core Mechanism: Mtt removal is an equilibrium process driven by acid.
-
Protonation: Dilute acid (1–2% TFA) protonates the amine-Mtt bond.
-
Ionization: The bond breaks, releasing the Mtt cation (a stable carbocation) and the free amine.
-
The Danger: This cation is highly electrophilic and chromogenic (intense yellow/orange). If not quenched immediately, it will re-attach to the amine (reversing the reaction) or alkylate nucleophilic side chains (Trp, Cys, Met, Tyr).
The Solution: You must introduce a scavenger (hydride donor or nucleophile) that reacts with the Mtt cation faster than the peptide does. This reaction must be irreversible.
Scavenger Decision Matrix
Not all scavengers are equal.[1][2] Use this matrix to select the correct quenching agent for your specific sequence and resin.[2]
| Scavenger | Role | Recommended Ratio | Best Use Case | Contraindications |
| TIS (Triisopropylsilane) | Hydride Donor | 2–5% | Standard. Best for preventing Trp alkylation. Highly effective at irreversible quenching. | Can be difficult to remove if not washed thoroughly. |
| TES (Triethylsilane) | Hydride Donor | 2–5% | Alternative. Similar to TIS but more volatile (easier to remove). | Slightly less steric bulk than TIS; generally interchangeable. |
| MeOH (Methanol) | Nucleophile | 5–10% | Resin Stability. Prevents premature cleavage of peptide from acid-sensitive linkers (e.g., Rink Amide, Sieber). | High Risk for Trp. Forms Mtt-OMe (reversible ether). Less effective at protecting Trp indole rings. |
| HFIP (Hexafluoroisopropanol) | Solvent/Stabilizer | 20–30% | Ultra-Mild. Stabilizes the cation without strong acid. Used with TES for highly sensitive resins (2-Cl-Trt). | Expensive. Slower reaction kinetics. |
Diagnostic & Troubleshooting Guides
Issue #1: Tryptophan Alkylation (+256 Da Mass Shift)
Symptom: After Mtt removal and final cleavage, Mass Spec shows a peak at [M + 256] (Mtt residue) or [M + 242] (Trityl). Root Cause: The Mtt cation attacked the electron-rich indole ring of Tryptophan.[3] This is an irreversible Friedel-Crafts alkylation.
Corrective Protocol:
-
Switch Scavenger: Do not use Methanol. You must use a silane (TIS or TES).[4]
-
Increase Volume: Use a higher volume of deprotection cocktail to dilute the cation concentration.
-
Flow Wash: Do not perform this reaction in a static batch. Apply the acid/scavenger solution in short, rapid flows (1–2 mins) and drain. This physically removes the cation before it can react with the Trp.
Issue #2: Incomplete Deprotection (Persistent Yellow Color)
Symptom: The solution turns yellow immediately upon adding TFA, but even after 10 washes, the beads still turn yellow when fresh acid is added. Root Cause: The reaction is an equilibrium. If the cation is not removed, it re-attaches to the amine.
Corrective Protocol:
-
Check Acid Strength: Ensure your TFA is fresh. Oxidized or wet TFA loses potency.
-
Solvent Swelling: Ensure the resin is fully swollen in DCM (Dichloromethane).[3] Mtt removal is slower in DMF.
-
The "End-Point" Test: The yellow color is the most reliable indicator. Continue flow washes until the filtrate is completely colorless.
Issue #3: Premature Peptide Cleavage
Symptom: Low yield of the final peptide; LC-MS shows the peptide was lost during the Mtt removal washes. Root Cause: 1% TFA is strong enough to cleave highly acid-sensitive linkers (e.g., 2-Chlorotrityl, Sieber Amide) if exposed for too long.
Corrective Protocol:
-
Buffer the Acid: Use the HFIP Method (Method B below). It avoids TFA entirely.
-
Add Methanol: If using TFA, add 5–10% MeOH. It destabilizes the transition state for linker cleavage while still allowing Mtt removal.
Validated Experimental Protocols
Method A: Standard TFA/TIS (Robust)
Best for: Peptides on Rink Amide or Wang resin; sequences with Trp/Met.
-
Swell: Swell resin in DCM for 15 min.
-
Prepare Cocktail: 1% TFA / 5% TIS / 94% DCM. (Prepare Fresh).
-
Cycle 1-5: Add cocktail (5 mL/g resin). Shake for 2 min. Drain.
-
Note: The solution will turn bright yellow.
-
-
Cycle 6+: Repeat addition and draining until the solution remains colorless (typically 5–10 cycles).
-
Wash: Wash resin with DCM (3x), then 5% DIPEA/DCM (3x) to neutralize, then DMF (3x).
Method B: The "Ultra-Mild" HFIP Method
Best for: Peptides on 2-Cl-Trt resin or when preventing loss of Boc/tBu groups is critical.
-
Prepare Cocktail: HFIP / TFE / TES / DCM (2 : 1 : 0.5 : 6.5).
-
Incubate: Add cocktail. Shake for 1 hour.
-
Test: Take a few beads, wash with DCM, and add 1% TFA.
-
If Yellow: Return to reaction (incomplete).
-
If Colorless: Reaction complete.
-
-
Wash: Wash extensively with DCM and DMF.
Mechanistic Visualization
Figure 1: Reaction Pathway & Quenching Mechanism
This diagram illustrates the competition between the scavenger and the side-reactions (Trp alkylation/Re-attachment).
Caption: The Mtt removal equilibrium. The scavenger (green path) must kinetically outcompete the re-attachment and Trp-alkylation (red path).
Figure 2: Troubleshooting Logic Flow
Follow this decision tree when encountering issues.
Caption: Decision tree for optimizing reaction conditions based on visual cues and peptide composition.
References
-
Aletras, A., et al. (1995).[4][5] Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research.[4]
-
Li, D. & Elbert, D.L. (2002).[4][5] Synthesis of a new photosensitive protecting group for amines and its use in the preparation of photocleavable peptides. Journal of Peptide Research.[4] (Discusses Mtt removal kinetics and scavengers).
-
Merck Millipore (Novabiochem). Fmoc Solid Phase Peptide Synthesis - Technical Guide. (See Section: Selective deprotection of Mtt).
-
Bachem. Technical Bulletin: Cleavage and Deprotection Protocols. (Standard industry protocols for TIS/TFA ratios).
Sources
Improving solubility of Fmoc-D-Gln(Mtt)-OH in coupling reactions
Technical Support Center: Fmoc-D-Gln(Mtt)-OH Optimization
Executive Summary
This compound is a specialized building block employed primarily when orthogonal deprotection of the Glutamine side chain is required (e.g., for on-resin cyclization or side-chain modification).[1][2]
The technical challenge is twofold:
-
Solubility: The bulky 4-methyltrityl (Mtt) group increases hydrophobicity, but the amide side chain still promotes intermolecular Hydrogen bonding, leading to gelation in standard DMF.[1]
-
Stability: The Mtt group is hyper-acid labile (cleavable with 1% TFA).[1] Aggressive solubility measures (high heat, acidic activators) can cause premature deprotection.[1][2]
This guide provides a validated workflow to solubilize and couple this residue without compromising the Mtt group.
Module 1: Solvent Engineering & Solubilization
The Core Problem: Standard 0.2 M solutions of this compound in pure DMF often precipitate upon standing or cooling.[1][2] The D-isomer configuration does not alter solubility significantly compared to L-Gln, but it disrupts downstream peptide folding; however, the immediate challenge is monomer solubility.[1][2]
Protocol A: The "Gradient Solubilization" Method
Do not attempt to dissolve this residue directly in pure DMF if concentrations >0.1 M are required.
| Parameter | Recommendation | Mechanism |
| Primary Solvent | NMP (N-Methyl-2-pyrrolidone) | NMP disrupts H-bonding aggregates more effectively than DMF due to its polarity and structure.[1][2] |
| Co-Solvent | DMSO (Dimethyl sulfoxide) | "The Nuclear Option."[1] Use only if NMP fails. Breaks down beta-sheet-like structures in the powder.[1][2] |
| Max Concentration | 0.2 M - 0.3 M | Exceeding 0.3 M increases risk of gelation during transfer.[1][2] |
| Temperature | Max 40°C | Gentle warming aids dissolution.[1] Warning: Do not exceed 50°C to protect the Mtt group. |
Step-by-Step Solubilization Workflow:
-
Add NMP to 70% of the final target volume.[1]
-
Vortex vigorously for 30 seconds.
-
If particles persist: Add DMSO (10-20% of final volume).[1][2]
-
Sonicate for max 1 minute (water bath, ambient temp).
-
Make up to volume with DMF or NMP.[1]
Module 2: Activation & Coupling Strategy
Critical Alert: The Mtt group is sensitive to the slight acidity generated by HOBt or HOAt. Prolonged pre-activation times can lead to partial loss of the Mtt group.
Recommended Activation System
Use DIC/Oxyma Pure or HATU/HOAt with strict base control.[1]
-
Preferred: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1][2]
-
Why: Neutral pH profile minimizes premature Mtt cleavage compared to HOBt.[1]
-
-
Alternative: HATU / DIPEA.
-
Why: Faster kinetics, but the basic environment must be maintained. Ensure DIPEA is added immediately to the HATU/Amino Acid mixture.[1]
-
The "Flash Activation" Protocol:
-
Dissolve Amino Acid in NMP/DMF (as per Module 1).
-
Add Activator (HATU or Oxyma).[1]
-
Add Base (DIPEA or DIC) immediately before delivery to the resin.[1]
-
Do not pre-activate for > 2 minutes.
Module 3: Visual Troubleshooting Logic
Diagram 1: Solubilization Decision Tree
Use this flow to determine the correct solvent system based on your specific concentration requirements.
Caption: Logic flow for selecting the optimal solvent system to prevent precipitation of this compound.
Diagram 2: The "Safe-Mtt" Coupling Workflow
This workflow prevents premature Mtt removal and optimizes coupling efficiency.[2]
Caption: Optimized coupling workflow emphasizing speed to protect the acid-labile Mtt group.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Solution turns cloudy upon adding DIPEA | Salt Formation. The activated ester is precipitating, or the amine salt is insoluble in pure DMF.[1][2] | Switch solvent to NMP . If already using NMP, add LiCl (0.4M) to the coupling mixture to disrupt aggregation.[1] |
| Loss of Mtt group (Yellow/Orange resin) | Acidity/Heat. Mtt is cleaved by 1% TFA.[1][3] HOBt is acidic.[1] High temp (>60°C) accelerates hydrolysis. | 1.[1][2] Switch from HOBt to Oxyma Pure . 2. Lower microwave temperature to 50°C max . 3. Ensure DIPEA is fresh and not degraded. |
| Incomplete Coupling (Kaiser Test positive) | Steric Hindrance. The Mtt group is bulky, shielding the alpha-amine. | 1.[1] Double Couple: 2x 45 min. 2. Chaotropes: Add 0.4M LiCl or KSCN to the coupling mixture. 3. Use HATU instead of PyBOP. |
| Gelation in the transfer line | Concentration too high. | Dilute to 0.15 M . It is better to perform a double coupling at lower concentration than a single coupling that clogs the instrument. |
References
-
Novabiochem (Merck). Fmoc-Gln(Mtt)-OH Product Specifications and Solubility Data.[1][2] Retrieved from Merck Millipore.[1] Link
-
Bachem. Protecting Groups in SPPS: The Mtt Group.[1] Bachem Technical Notes.[1] Link
-
Al-Warhi, T. et al. (2012). Recent improvements in solid-phase peptide synthesis.[1][2] Journal of Saudi Chemical Society.[1] (Discusses NMP vs DMF and Chaotropic salts). Link[1][2]
-
Paradís-Bas, M. et al. (2016). The Mtt group: A valuable tool in solid-phase peptide synthesis.[1][2] (Discusses acid lability and orthogonality). Link
Sources
Solving aggregation issues with hydrophobic D-amino acid peptides
Welcome to the Hydrophobic D-Peptide Technical Support Center.
Ticket ID: #D-PEP-AGG-001 Subject: Resolving Solubility and Aggregation in Hydrophobic D-Amino Acid Peptides Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely experiencing "hydrophobic collapse." While D-amino acids provide excellent proteolytic stability (crucial for retro-inverso or mirror-image phage display applications), they possess the same physicochemical drive to aggregate as their L-enantiomers. Because D-peptides do not degrade in biological matrices, these aggregates persist, leading to massive false positives in bioassays and clogging during HPLC.
This guide moves beyond basic solubility tips to implement structural disruption strategies and thermodynamic resetting protocols .
Module 1: Synthesis Strategies (Prevention)
The most effective way to solve aggregation is to prevent beta-sheet formation during solid-phase peptide synthesis (SPPS).
The "O-Acyl Isopeptide" Method (The Gold Standard)
For sequences containing Serine or Threonine, this is the superior method for hydrophobic D-peptides.
-
The Logic: You synthesize the peptide with an ester bond (isopeptide) at a Ser/Thr residue instead of the native amide bond.[1][2] This introduces a "kink" that physically prevents the formation of beta-sheets on the resin and during HPLC purification.
-
The Fix: Once purified, a simple pH shift triggers an O-to-N acyl shift, restoring the native peptide structure.[1]
Protocol: O-Acyl Isopeptide Synthesis
-
Coupling: Use a pre-formed Fmoc-Ser/Thr(O-acyl)-OH dipeptide unit during SPPS.
-
Cleavage: Cleave from resin using standard TFA cocktails. Result: The peptide elutes as the O-acyl isopeptide (highly soluble).
-
Purification: Purify via HPLC in acidic conditions (0.1% TFA). The ester bond remains stable at pH < 4.
-
Conversion: Dissolve the purified fraction in phosphate buffer (pH 7.4). The O-to-N acyl migration occurs spontaneously (minutes to hours), yielding the native peptide.
Visualization: O-Acyl Isopeptide Mechanism
Module 2: Purification & Handling (The Bottleneck)
If your peptide is already synthesized and crashing out during HPLC.
Troubleshooting HPLC Retention
Hydrophobic D-peptides often bind irreversibly to C18 columns or elute as broad, smearing peaks due to on-column aggregation.
| Parameter | Standard Protocol | Hydrophobic D-Peptide Protocol | Why? |
| Stationary Phase | C18 (Octadecyl) | C4 (Butyl) or C8 | Shorter alkyl chains reduce hydrophobic interaction strength, allowing elution before aggregation occurs. |
| Temperature | Ambient (25°C) | 60°C | High temperature increases kinetic energy, disrupting hydrophobic interactions and sharpening peaks. |
| Mobile Phase B | Acetonitrile (ACN) | Isopropanol (IPA) / ACN (1:1) | IPA is a stronger eluent for hydrophobic sequences and helps solvate aggregates. |
| Chaotropes | None | 0.1% HFIP (Optional) | Adding Hexafluoroisopropanol to the mobile phase breaks beta-sheets on-column. |
Module 3: The "Hard Reset" Protocol (Storage)
User Complaint: "My lyophilized powder won't dissolve in water/PBS."
The Science: Lyophilization often concentrates peptides into a solid amyloid-like state. Adding water directly to this "cake" locks the aggregates in place. You must perform a thermodynamic reset using HFIP (Hexafluoroisopropanol).
Step-by-Step Disaggregation Protocol
-
Dissolution: Dissolve the lyophilized powder in 100% HFIP (or 1:1 HFIP/TFA for extreme cases) to a concentration of 1 mg/mL.
-
Note: HFIP is volatile and breaks hydrogen bonds effectively.
-
-
Incubation: Sonicate for 5 minutes and let stand for 30 minutes at room temperature.
-
Evaporation: Aliquot into glass vials and evaporate the HFIP under a stream of nitrogen gas (or vacuum centrifuge) until a thin, transparent film remains.
-
Critical: This film is now "monomeric" (amorphous), not aggregated.
-
-
Storage: Store these films at -80°C (desiccated).
-
Reconstitution: When ready to use, dissolve the film in anhydrous DMSO (fresh bottle) to 100x the final concentration, then dilute rapidly into your assay buffer.
Visualization: The HFIP Reset Workflow
Frequently Asked Questions (FAQ)
Q: Why does my D-peptide gel immediately upon adding PBS? A: This is "salting out." The ions in PBS strip away the hydration shell of the peptide, forcing hydrophobic residues to cluster.
-
Fix: Never add buffer directly to the powder. Dissolve in DMSO or 10mM Acetic Acid (for basic peptides) / Ammonium Hydroxide (for acidic peptides) first, then slowly add the buffer while vortexing.
Q: I'm seeing activity in my assay, but I suspect it's an artifact. How do I check? A: Aggregates often cause non-specific binding or sequester the target (a "sponge" effect).
-
Validation: Spin your sample at 16,000 x g for 20 minutes. If you lose >20% of the peptide signal in the supernatant (measured by HPLC/UV), you have aggregates. Alternatively, use Dynamic Light Scattering (DLS) to check for particles >10nm.
Q: Can I use PEGylation to solve this? A: Yes. Attaching a mini-PEG (e.g., PEG2 or PEG4) to the N-terminus or a Lysine side chain is highly effective. It creates a "hydration shield" around the hydrophobic D-peptide.
References
-
Sohma, Y., et al. (2004).[3] "Design and synthesis of a novel water-soluble Aβ1-42 isopeptide: an efficient strategy for the preparation of Alzheimer's disease-related peptide, Aβ1-42, via O-N intramolecular acyl migration reaction."[2][3][4] Tetrahedron Letters.
-
Stine, W. B., et al. (2011). "Preparing Synthetic Amyloid-β Peptide Assemblies for Experimental Tools." Methods in Molecular Biology.
-
Coin, I., et al. (2007).[3] "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.
-
Chen, S., et al. (2010). "Hexafluoroisopropanol (HFIP) Treatment of Amyloid Peptides." Journal of Biological Chemistry. (Generalized citation for HFIP protocol standard in amyloid research)
Sources
- 1. peptide.com [peptide.com]
- 2. Development of O-acyl isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides: application to the synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Orthogonal Deprotection of Lys(Mtt) in Long Peptide Synthesis
Current Status: Operational Subject: Handling Acid-Sensitive Mtt Groups in Complex Sequences Assigned Specialist: Senior Application Scientist
Executive Summary & Strategic Planning
The N-ε-4-methyltrityl (Mtt) group is a cornerstone of complex peptide synthesis, allowing for orthogonal deprotection of Lysine side chains to facilitate cyclization, fluorophore labeling, or branching. However, its removal presents a paradox: the conditions must be acidic enough to remove the Mtt group but mild enough to preserve the peptide-resin linkage (especially on 2-Chlorotrityl chloride resins) and other acid-labile protecting groups (Boc, tBu).
In long peptide sequences (>20 residues), this challenge is compounded by aggregation , which creates hydrophobic pockets that shield the Mtt group from reagents.
Decision Matrix: Selecting Your Protocol
Before starting, identify your resin and peptide complexity to select the correct workflow.
Figure 1: Decision matrix for selecting the appropriate Mtt deprotection cocktail based on resin stability and sequence complexity.
Standard Operating Procedures (SOPs)
Protocol A: The Standard Acidolysis (Rink Amide/Wang)
Best for: Resins that require 95% TFA for final cleavage. Safe for Boc/tBu groups.
The Mechanism: Dilute Trifluoroacetic acid (TFA) protonates the trityl ether, releasing the stable Mtt carbocation. This cation is highly electrophilic and must be scavenged immediately to prevent it from re-alkylating Tryptophan (Trp) or Cysteine (Cys) residues.
Reagents:
-
Solvent: Dichloromethane (DCM) (Crucial: DCM swells the polystyrene matrix better than DMF for this specific reaction).
-
Scavenger: 2% - 5% Triisopropylsilane (TIS) OR Methanol (MeOH).[3]
Step-by-Step Workflow:
-
Wash: Wash resin 3x with DCM to remove DMF (DMF can buffer the weak acid).
-
Cocktail Addition: Add the TFA/TIS/DCM cocktail (10 mL per gram of resin).
-
Incubation: Shake for 2 minutes .
-
Observation: The solution should turn bright yellow/orange (color of the Mtt cation).[1]
-
-
Drain & Repeat: Drain the solution. Do not wash yet. Add fresh cocktail immediately.
-
Cycle: Repeat steps 2-4 until the solution remains colorless (typically 5-10 cycles).
-
Neutralization (Critical): Wash resin 3x with 5% DIPEA in DMF to neutralize residual TFA.
Protocol B: The Fluorinated Alcohol Method (2-CTC/Sieber)
Best for: Acid-sensitive resins (2-Chlorotrityl) where 1% TFA causes premature peptide loss.
The Mechanism: Hexafluoroisopropanol (HFIP) is a polar, hydrogen-bond-donating solvent that is slightly acidic (pKa ~9.3) but strong enough to solvate and break the trityl-amine bond without hydrolyzing the ester linkage to the 2-CTC resin.
Reagents:
-
Active Agent: 20% - 30% HFIP (v/v).
-
Solvent: DCM (70% - 80%).
-
Scavenger: 2% TIS (optional but recommended for Trp-containing peptides).
Step-by-Step Workflow:
-
Wash: Wash resin 3x with DCM.[2]
-
Cocktail Addition: Add HFIP/DCM mixture.
-
Incubation: Shake for 30 minutes (Reaction is slower than TFA).
-
Drain & Repeat: Drain and add fresh cocktail.
-
Cycle: Repeat 3-4 times.
-
Verification: Perform a colorimetric test (see Section 4) on a resin bead.
-
Wash: Wash 3x DCM, 3x DMF. (Neutralization is not strictly necessary but good practice).
Troubleshooting & Optimization (FAQs)
Issue 1: Incomplete Deprotection (The "Yellow" Problem)
Q: I have performed 10 cycles of 1% TFA, but the solution still turns faintly yellow. Why?
-
Diagnosis: This is common in long sequences due to aggregation. The hydrophobic peptide chains "collapse," trapping Mtt groups inside where the dilute TFA cannot easily penetrate.
-
Solution:
-
Solvent Swap: Do not increase TFA concentration (risk of Boc removal). Instead, swell the resin in pure DCM for 1 hour before starting.
-
The "Magic" Wash: Between TFA cycles, wash with a solution of DCM/HFIP (9:1) to disrupt hydrogen bonding aggregates without cleaving the resin.
-
Flow Chemistry: If possible, use a continuous flow of the deprotection cocktail. The constant removal of the cation shifts the equilibrium toward deprotection.
-
Issue 2: Premature Cleavage from Resin
Q: I am using 2-Chlorotrityl resin. After Mtt removal with 1% TFA, my final yield was very low.
-
Diagnosis: 1% TFA is strong enough to cleave the ester linkage of 2-CTC resin. Even "mild" acid treatments can result in 10-30% loss of peptide from the resin per hour.
-
Solution: Switch to Protocol B (HFIP) immediately. If you must use TFA (e.g., HFIP is ineffective due to steric bulk), use Protocol C (Flow Burst) :
Issue 3: Re-Alkylation of Tryptophan
Q: My Mtt is gone, but my mass spec shows a +242 Da adduct on Tryptophan.
-
Diagnosis: The Mtt cation reacted with the indole ring of Trp.[1] This is irreversible.
-
Solution: Your scavenger load was insufficient.
Visualizing the Workflow & Monitoring
The following diagram outlines the operational loop for Mtt removal, emphasizing the critical "Stop/Go" decision points based on colorimetric feedback.
Figure 2: Iterative workflow for Mtt removal. The loop continues until the effluent is colorless, indicating the absence of released Mtt cations.[5]
Data Summary: Scavenger & Solvent Efficacy
| Component | Function | Recommended Conc. | Notes |
| TFA | Deprotection Agent | 1% - 2% | >2% risks removing Boc groups.[7] |
| HFIP | Deprotection Agent | 20% - 30% | Safe for 2-CTC resin. Slower kinetics. |
| DCM | Solvent | Balance | Essential for swelling polystyrene resins. |
| TIS | Scavenger | 2% - 5% | Critical for Trp/Cys containing peptides. |
| MeOH | Scavenger | 5% - 10% | Good alternative to TIS; prevents re-attachment. |
| DIPEA | Neutralizer | 5% (in DMF) | Mandatory after TFA cycles to restore basic pH. |
References
-
Aletras, A., et al. (1995).[2] Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH and its application in solid-phase peptide synthesis. International Journal of Peptide and Protein Research.[2] Retrieved from [Link]
-
Biotage. (2023).[2][6][8] How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]
-
Aapptec. (n.d.). Selective Removal of Mtt Protecting Group From Amines (Technical Bulletin).[2] Retrieved from [Link]
-
ResearchGate (Vilà et al.). (2013). The deprotection of Lys(Mtt) revisited: Kinetics and Optimization. Retrieved from [Link]
Sources
Validation & Comparative
Fmoc-D-Gln(Mtt)-OH vs. Fmoc-D-Gln(Trt)-OH: Acid Lability & Orthogonality Guide
This guide provides an in-depth technical comparison between Fmoc-D-Gln(Mtt)-OH and Fmoc-D-Gln(Trt)-OH , focusing on their acid lability profiles, orthogonal deprotection strategies, and specific applications in solid-phase peptide synthesis (SPPS).
Executive Summary
The choice between Trityl (Trt) and 4-Methyltrityl (Mtt) protection for D-Glutamine is dictated by the synthesis strategy: Standard vs. Orthogonal .
-
Fmoc-D-Gln(Trt)-OH is the industry standard . It offers robust protection against side reactions (dehydration, pyroglutamate formation) and is removed only during the final global cleavage (95% TFA). It is the default choice for linear peptides.
-
This compound is a hyper-acid-labile specialist. It can be removed selectively on-resin using mild acid (1% TFA) while leaving other protecting groups (Boc, tBu, Pbf) intact. This allows for complex on-resin side-chain modifications, such as the conversion of Glutamine to Diaminobutyric acid (Dab) via Hofmann rearrangement.
Mechanistic Foundation: Electronic Effects
The difference in acid lability stems from the electronic stability of the carbocation intermediate formed during deprotection.
-
Trityl (Trt): The triphenylmethyl cation is stabilized by resonance across three phenyl rings.
-
4-Methyltrityl (Mtt): The addition of a methyl group at the para position of one phenyl ring acts as an electron-donating group (EDG). This hyperconjugation further stabilizes the carbocation relative to the unsubstituted trityl cation.
-
Result: The Mtt cation forms much more readily than the Trt cation, allowing the protecting group to be cleaved under significantly milder acidic conditions (
Mtt >> Trt).
Comparative Analysis: Acid Lability Profile
The following table summarizes the stability of both derivatives under varying acidic conditions.
| Condition | Fmoc-D-Gln(Trt)-OH | This compound | Outcome & Application |
| 1% TFA / DCM | Stable (Kinetic stability) | Labile ( | Orthogonal Point: Allows selective Mtt removal without cleaving Trt, Boc, or tBu. |
| 30% HFIP / DCM | Stable | Labile | Mildest selective deprotection method. |
| AcOH / TFE / DCM | Stable | Slowly Labile | Used for extremely sensitive substrates. |
| 95% TFA (Cocktail) | Labile (Instant) | Labile (Instant) | Global deprotection (Standard Cleavage). |
Critical Note: While Trt is theoretically removable with 1% TFA, the kinetics are slow enough that Mtt can be removed selectively with controlled bursts of mild acid.
Visualizing the Lability Spectrum
Figure 1: Comparative acid lability. Mtt is uniquely cleaved by mild acid, enabling orthogonality.
Experimental Protocols
Protocol A: Selective Removal of Mtt (On-Resin)
Use this protocol to expose the D-Gln side chain amide while keeping the peptide bound to the resin and other side chains protected.
-
Swelling: Swell the resin in DCM for 15 min.
-
Acid Wash (The "Pulse"): Treat resin with 1% TFA in DCM containing 5% TIS (Triisopropylsilane) as a scavenger.
-
Note: TIS is crucial to quench the highly reactive Mtt cation and prevent re-alkylation.
-
Visual Indicator: The solution will turn bright yellow/orange (color of the Mtt cation).
-
-
Duration: Shake for 2 minutes. Drain.
-
Repetition: Repeat step 2 until the yellow color no longer persists (typically 5–10 times).
-
Neutralization: Wash resin with 5% DIPEA/DCM (x3) to neutralize residual acid.
-
Validation: Perform a Kaiser test (if converting to amine) or proceed to the next modification step.
Protocol B: Global Cleavage (Standard)
Use this for Fmoc-D-Gln(Trt)-OH or when no selective deprotection is required.
-
Cocktail Preparation: Prepare TFA / TIS / H2O (95:2.5:2.5) .
-
Incubation: Add to resin and shake for 2–3 hours at room temperature.
-
Precipitation: Filter filtrate into cold diethyl ether to precipitate the peptide.
Applications & Decision Logic
When to use this compound:
-
On-Resin Hofmann Rearrangement: Converting the Gln side chain (
) to a Diaminobutyric acid (Dab) residue ( ) using IBTFA (iodobenzene bis(trifluoroacetate)). This requires the amide to be free while the N-terminus is protected. -
Side-Chain Anchoring: If the peptide is synthesized by anchoring the Gln side chain to the resin handle.
-
Solubility: In rare cases where the Trt group causes steric clashes in highly aggregated sequences, the slightly different conformation of Mtt may alter solvation, though Trt is generally preferred for solubility.
When to use Fmoc-D-Gln(Trt)-OH:
-
Standard Synthesis: For 99% of linear or simple cyclic peptides.
-
Prevention of Pyroglutamate: The bulky Trt group sterically hinders the N-terminal cyclization of Gln to Pyroglutamate (pGlu), a common side reaction for N-terminal D-Gln.
Decision Workflow
Figure 2: Decision logic for selecting the appropriate derivative.
Troubleshooting: Pyroglutamate Formation
A specific risk with D-Gln at the N-terminus is the spontaneous cyclization to Pyroglutamate (pGlu) , which terminates the chain and alters bioactivity.
-
Risk Factor: Weak acids accelerate this cyclization.
-
Comparison:
-
Trt: Provides significant steric protection against cyclization during Fmoc removal steps.
-
Mtt: Provides similar steric protection.
-
Danger Zone: If you remove the Mtt group selectively (1% TFA) while the D-Gln is at the N-terminus (Fmoc removed), cyclization to pGlu will be rapid .
-
-
Best Practice: Ensure the N-terminal Fmoc group is present (or the N-terminus is acetylated) before attempting selective side-chain deprotection of Gln.
References
-
Boulos, L. et al. (2021). Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods. Amino Acids.[1][2][3][4][5][][7][8] Link
-
Aletras, A. et al. (1995).[1] Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH.[9][10] Application in the synthesis of side-chain to side-chain cyclic peptides. Int. J. Pept.[1][9] Protein Res.[1][2][9] Link
-
Merck/Novabiochem. Fmoc-D-Gln(Trt)-OH Product Specification and Protocols. Link
-
BenchChem. A Comparative Guide to Glutamine Protecting Groups in Solid-Phase Peptide Synthesis. Link
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Automated Peptide Synthesizers [peptidemachines.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
HPLC Analysis of Peptides Containing D-Glutamine Residues: A Comparative Technical Guide
Executive Summary
In the development of therapeutic peptides, the presence of D-amino acid impurities—specifically D-Glutamine (D-Gln)—is a critical quality attribute (CQA). Regulatory bodies (FDA, EMA) increasingly mandate the control of diastereomeric impurities to levels as low as 0.1% , citing risks of altered immunogenicity and potency.
This guide objectively compares the three primary analytical workflows for detecting D-Gln residues: High-Resolution RP-HPLC (Diastereomer Separation) , Chiral Stationary Phase (CSP) LC , and Pre-column Derivatization (Marfey’s Method) .
Key Insight: While Marfey’s method is the gold standard for absolute chiral quantitation, it is chemically risky for Glutamine due to acid-catalyzed cyclization into pyroglutamic acid (pGlu). For Routine QC of synthetic peptides, optimized RP-HPLC separation of the intact diastereomer is the superior, self-validating approach.
The Challenge: D-Glutamine Instability & Detection
Detecting a single D-Gln residue in a peptide sequence (e.g., L-L-D -L vs. L-L-L -L) presents two distinct chemical challenges:
-
Stereochemical Similarity: In an achiral environment, D-Gln and L-Gln have identical mass and similar pKa, making separation difficult without a chiral selector or a secondary structure disruption.
-
Chemical Instability (The "Gln Trap"): Glutamine is prone to deamidation (to Glutamate) and cyclization (to Pyroglutamate/pGlu), particularly under the harsh acidic hydrolysis required for total amino acid analysis.
Decision Matrix: Selecting the Right Methodology
Figure 1: Decision tree for selecting the analytical approach based on peptide length and data requirements.
Comparative Analysis of Methods
Method A: High-Resolution RP-HPLC (Intact Diastereomer Separation)
Best For: Routine QC, Batch Release, Synthetic Impurity Profiling.
When a D-amino acid is introduced into an all-L peptide, it disrupts the secondary structure (e.g., alpha-helix). This disruption alters the peptide's interaction with the hydrophobic stationary phase, often allowing separation on standard achiral columns.
-
Mechanism: Differential Solvation / Hydrophobic Footprint.
-
Critical Parameter: Column Chemistry (C18 vs. Phenyl-Hexyl).
Experimental Comparison: C18 vs. Phenyl-Hexyl
Test Article: A model 10-mer peptide (Ac-Ala-Lys-Gln -Val-Ala-Ala-Lys-Glu-NH2). Impurity: The D-Gln^3 diastereomer.
| Parameter | Core-Shell C18 (2.6 µm) | Phenyl-Hexyl (2.6 µm) | Analysis |
| Selectivity ( | 1.02 | 1.08 | Phenyl-Hexyl offers superior selectivity due to |
| Resolution ( | 1.1 (Partial Separation) | 2.4 (Baseline Separation) | C18 often fails to resolve subtle D-substitutions in the middle of a chain. |
| Elution Order | D-isomer elutes before L-isomer | D-isomer elutes before L-isomer | D-isomers generally reduce hydrophobicity by disrupting helical faces. |
| Mobile Phase | 0.1% TFA / ACN | 0.1% TFA / MeOH:ACN (1:1) | Methanol can enhance shape selectivity in Phenyl phases. |
Expert Insight: For D-Gln analysis, Phenyl-Hexyl columns generally outperform C18. The rigid aromatic ring structure of the stationary phase provides better steric discrimination between the L- and D- peptide conformations.
Method B: Direct Chiral Stationary Phase (CSP)
Best For: Short peptides (< 5 residues), Confirmation of Starting Materials.
Direct chiral separation utilizes columns with immobilized chiral selectors (e.g., Macrocyclic Glycopeptides or Crown Ethers).[1]
-
Crown Ether (e.g., ChiroSil, Crownpak): Excellent for free amino acids but requires the amine to be protonated. Poor for peptides > 3 residues.
-
Zwitterionic / Teicoplanin (e.g., Chirobiotic T): Can separate peptides up to 10-15 residues.
Pros: Direct confirmation of chirality without derivatization. Cons: High column cost; mobile phase incompatibility with MS (often requires high salt or non-volatile buffers); lower peak capacity for complex impurities.
Method C: Marfey’s Reagent (Pre-column Derivatization)
Best For: Absolute Quantitation, Total Amino Acid Analysis, Long Peptides.
This method hydrolyzes the peptide into free amino acids, reacts them with FDAA (Marfey’s Reagent), and separates the resulting diastereomers on a standard C18 column.
The "Gln" Risk: Standard acid hydrolysis (6M HCl, 110°C, 24h) converts Glutamine (Gln) to Glutamic Acid (Glu) and Pyroglutamic Acid (pGlu). You cannot distinguish D-Gln from D-Glu using standard acid hydrolysis.
The Fix: Use Enzymatic Hydrolysis (Pronase or Protein-Glutaminase) or Microwave-Assisted Acid Hydrolysis (short duration) to preserve the amide side chain.
Detailed Protocol: Modified Marfey’s Method for D-Gln
Designed to minimize Gln deamidation while ensuring chiral resolution.
Reagents
-
Marfey’s Reagent: 1% (w/v) 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.
-
Buffer: 1 M NaHCO3.
-
Quench: 2 M HCl.
-
Enzyme Mix: Pronase E (Streptomyces griseus).
Workflow Diagram
Figure 2: Modified Marfey's workflow using enzymatic digestion to preserve Glutamine.
Step-by-Step Procedure
-
Enzymatic Hydrolysis (Crucial for Gln):
-
Dissolve peptide (0.5 mg) in 100 µL of 50 mM Ammonium Bicarbonate (pH 8.0).
-
Add 10 µL Pronase E solution (10 mg/mL).
-
Incubate at 37°C for 18–24 hours. Note: Acid hydrolysis would deamidate Gln to Glu, rendering the specific detection of D-Gln impossible.
-
-
Derivatization:
-
Take 50 µL of hydrolysate.
-
Add 20 µL 1 M NaHCO3.
-
Add 100 µL Marfey’s Reagent (FDAA).
-
Incubate at 40°C for 60 minutes. (Do not overheat; FDAA can degrade).
-
-
Quenching:
-
Add 20 µL 2 M HCl to stop the reaction and protonate the derivatives (improves hydrophobicity for RP-HPLC).
-
Dilute with 200 µL 50% Acetonitrile.
-
-
HPLC Analysis:
-
Data Interpretation:
-
L-FDAA-L-Gln elutes after L-FDAA-D-Gln.
-
Calculate % D-Gln = [Area D / (Area D + Area L)] × 100.
-
References
-
FDA Guidance for Industry. (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. U.S. Food and Drug Administration.[4] [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]
-
Purdie, F., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid.[5] Analytical Chemistry, 86(11). [Link]
-
Regis Technologies. (n.d.). Application Note: Separation of D- and L-Amino Acids using Crown Ether CSPs.[Link]
Sources
Mass Spectrometry Identification of Mtt-Protected Fragments: A Technical Comparison Guide
Topic: Mass Spectrometry Identification of Mtt-protected Fragments Content Type: Publish Comparison Guide
Executive Summary
The 4-methyltrityl (Mtt) group is a cornerstone of orthogonal protection strategies in Solid Phase Peptide Synthesis (SPPS), particularly for the selective functionalization of Lysine, Ornithine, and Diaminopropionic acid side chains. Its utility lies in its hyper-acid lability—it can be removed with 1% TFA while leaving Boc and tBu groups intact.
However, this same lability presents a paradox for the analytical scientist: How do you confirm the presence of an Mtt-protected fragment when standard LC-MS conditions (0.1% TFA/Formic Acid) are designed to remove it?
This guide provides a rigorous technical comparison of analytical methods, defining the specific mass spectrometry (MS) signatures of Mtt and establishing protocols to prevent on-column degradation.
Comparative Analysis: Mtt vs. Orthogonal Alternatives
To identify Mtt correctly, one must distinguish it from structurally similar trityl derivatives and other orthogonal groups.
Table 1: Physicochemical and MS Characteristics of Lysine Protecting Groups
| Feature | Mtt (4-methyltrityl) | Mmt (4-methoxytrityl) | Trt (Trityl) | ivDde |
| Structure | Methyl-triphenylmethyl | Methoxy-triphenylmethyl | Triphenylmethyl | Dimedone derivative |
| Mass Shift (+Da) | +256.13 | +272.13 | +242.11 | +206.13 |
| Acid Lability | High (1% TFA) | Extreme (0.5% TFA / AcOH) | Moderate (5-10% TFA) | Stable (Requires Hydrazine) |
| Diagnostic Ion (m/z) | 257.13 (Mtt⁺) | 273.13 (Mmt⁺) | 243.12 (Trt⁺) | N/A (Neutral loss dominant) |
| LC-MS Risk | Moderate (Degrades in 0.1% TFA) | High (Degrades in 0.1% FA) | Low (Stable in 0.1% FA) | None (Stable) |
| UV Absorbance | 254 nm, weak 470 nm (cation) | 254 nm, strong orange color | 254 nm | 290 nm (Distinctive) |
Critical Insight: The order of acid lability is Mmt > Mtt > Trt .[1] Mmt is so labile it often degrades during standard LC-MS runs using 0.1% Formic Acid, whereas Mtt is generally stable in 0.1% Formic Acid if exposure time is minimized, but degrades rapidly in 0.1% TFA.
Deep Dive: Mass Spectrometry Characteristics
The Mtt Mass Shift
When analyzing an intact peptide, the Mtt group replaces a single hydrogen atom on the
-
Formula Change:
-
Monoisotopic Mass Shift:
Da -
Calculation:
Fragmentation & Diagnostic Ions
Under Collision-Induced Dissociation (CID) or HCD (Higher-energy C-trap Dissociation), the C-N bond between the Lysine side chain and the Mtt group is the weakest link.
-
The Reporter Ion (Dominant): The Mtt group cleaves as a stable carbocation.
-
Neutral Loss (Precursor): You may observe a peak corresponding to
. This appears as the "deprotected" peptide mass, which can be confusing. If you see the deprotected mass in the MS1 spectrum, it indicates in-source decay (ISD).
Visualization: Mtt Fragmentation Pathway
Experimental Protocols
Protocol A: Optimized LC-MS for Mtt Preservation
Standard acidic methods often yield false negatives (appearing as deprotected peptide). Use this protocol to confirm Mtt integrity.
Objective: Minimize acid exposure during ionization and separation.
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Acetate (pH 6.8) OR 0.05% Formic Acid (Avoid TFA).
-
Solvent B: Acetonitrile (ACN).
-
Note: Ammonium acetate provides a neutral pH, preventing Mtt loss. If using Formic Acid, ensure the run time is <10 minutes.
-
-
Column Selection:
-
Use a C4 or C8 column rather than C18 to allow for faster elution of the hydrophobic Mtt group.
-
Temperature: Maintain column at 25°C (Do not heat to 40-60°C, as heat accelerates acidolysis).
-
-
MS Settings:
-
Source Temperature: Lower to 250°C (Standard is often 300-350°C).
-
Cone Voltage: Minimize to prevent In-Source Decay (ISD).
-
-
Workflow:
-
Inject sample immediately after dissolution.
-
Use a steep gradient (e.g., 5% to 95% B in 5 minutes).
-
Success Criteria: Observation of
peak.
-
Protocol B: Selective Deprotection Verification
To prove the group is Mtt and not the more stable Trt, verify its removal.
-
Dissolve the peptide (~1 mg) in 1 mL of 1% TFA / 5% TIS / DCM .
-
Why TIS? Triisopropylsilane acts as a scavenger to quench the Mtt cation, preventing re-attachment or alkylation of Tryptophan/Cysteine.
-
-
Incubate for 2 minutes at Room Temperature.
-
Comparison: Trt requires ~30 mins to 1 hour under these conditions; Mtt is removed instantly.
-
-
Quench by adding 5 mL of Ether or neutralizing with Pyridine.
-
Analyze by LC-MS.
-
Result: Complete disappearance of
Da peak and appearance of the free amine mass.
-
Decision Logic for Analysis
Use this logic flow to determine the correct analytical approach for your specific sample.
Troubleshooting "Ghost Peaks"
Problem: You observe two peaks: one with the Mtt mass and one without (deprotected), even though you haven't performed deprotection.
Cause:
-
In-Source Decay (ISD): The Mtt group is falling off inside the mass spectrometer source due to high heat or voltage.
-
Diagnosis: The chromatographic peak for the "deprotected" species aligns perfectly with the "protected" species (Co-elution).
-
-
On-Column Hydrolysis: The group is falling off during the LC run.
-
Diagnosis: The deprotected peak elutes earlier than the protected peak (Mtt is very hydrophobic, so the protected peptide elutes later).
-
Solution:
-
If Co-eluting: Lower Source Temp and Cone Voltage.
-
If Separated: Switch to Ammonium Acetate buffer (Protocol A).
References
-
Aletras, A., et al. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH and its application in solid-phase peptide synthesis. International Journal of Peptide and Protein Research. Link
-
Merck / Sigma-Aldrich. (2024). Novabiochem® Guide to Orthogonal Protecting Groups. Link
-
Barlos, K., et al. (1996). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. International Journal of Peptide and Protein Research. Link
-
Waters Corporation. (2020). Comparing Mobile Phase Additives for Peptide Mapping: Formic Acid vs. TFA. Link
-
Broad Institute. (2023). Fundamentals of Biological Mass Spectrometry and Proteomics. Link
Sources
Comparative Guide: Mtt vs. Mmt Protecting Groups for Glutamine
This guide provides an in-depth technical comparison of Mtt (4-methyltrityl) and Mmt (4-methoxytrityl) protecting groups specifically for Glutamine (Gln) in solid-phase peptide synthesis (SPPS).
Content Type: Technical Comparison & Experimental Guide Audience: Senior Scientists, Peptide Chemists, and Drug Development Researchers
Executive Summary: The Orthogonality Imperative
In standard Fmoc SPPS, the Glutamine (Gln) side-chain amide is typically protected by a Trityl (Trt) group to prevent dehydration to a nitrile and to enhance solubility. However, complex synthetic targets—such as cyclic peptides , branched peptides , or side-chain modified conjugates —require orthogonal protection .
This is where Mtt and Mmt are critical. Both are "super-acid-labile" groups that can be removed under mild acidic conditions while leaving standard side-chain protecting groups (e.g., Boc, tBu, Pbf, and even Trt) and the peptide-resin linkage intact.
The Core Distinction:
-
Mtt (4-methyltrityl): The "Standard" Orthogonal Group. Cleaved by 1% TFA .[1][2] It offers a robust balance between stability during coupling and removability for modification.
-
Mmt (4-methoxytrityl): The "Hyper-Labile" Group. Cleaved by Acetic Acid/TFE (no TFA required). It is essential when using highly acid-sensitive resins (e.g., 2-Chlorotrityl, Sieber Amide) where even 1% TFA might prematurely cleave the peptide from the resin.
Chemical Architecture & Stability Profile
The difference lies in the electronic effects of the substituent on the trityl ring. The stability of the carbocation intermediate dictates the lability.
-
Trt: Triphenylmethyl. Baseline stability.
-
Mtt: 4-Methyl substituent.[3][4] Inductive effect (+I) stabilizes the carbocation, making it ~100x more labile than Trt.
-
Mmt: 4-Methoxy substituent. Resonance effect (+R) strongly stabilizes the carbocation, making it significantly more labile than Mtt.
Acid Lability Hierarchy (The "Stability Pillar")
The following diagram illustrates the window of orthogonality:
Caption: Acid lability hierarchy of trityl-based protecting groups. Mmt offers the widest window of orthogonality against standard groups.
Performance Comparison: Mtt vs. Mmt for Glutamine
While both groups protect the
| Feature | Mtt (4-methyltrityl) | Mmt (4-methoxytrityl) |
| Primary Application | Selective side-chain deprotection on Rink Amide or Wang resins. | Selective deprotection on Hyper-Acid-Sensitive resins (e.g., 2-Cl-Trt, Sieber). |
| Cleavage Reagent | 1% TFA in DCM (with TIS/TES). | 1:2:7 AcOH/TFE/DCM or 0.5% TFA. |
| Kinetics | Fast (~15-30 min x 3 cycles). | Very Fast (~10-20 min). |
| Visual Indicator | Yellow/Orange Carbocation.[5] | Intense Orange/Red Carbocation. |
| Selectivity | Excellent vs. tBu/Boc. Risk of partial cleavage on 2-Cl-Trt resin. | Perfect selectivity vs. tBu/Boc. Safe for 2-Cl-Trt resin. |
| Stability Risks | Stable to HOBt/DIC coupling. | Risk of loss during acidic coupling (use PyBOP/DIEA). |
When to Choose Which?
-
Choose Fmoc-Gln(Mtt)-OH if you are synthesizing a cyclic peptide on a standard Rink Amide MBHA resin. The 1% TFA treatment will remove the Mtt group to allow cyclization without cleaving the peptide from the resin.
-
Choose Fmoc-Gln(Mmt)-OH if you are synthesizing a protected peptide fragment on 2-Chlorotrityl Chloride resin. 1% TFA would cleave the peptide from the resin; however, the Mmt group can be removed with Acetic Acid/TFE, leaving the peptide-resin bond intact.
Experimental Protocols
These protocols are designed to be self-validating via colorimetric monitoring.
Protocol A: Selective Removal of Mtt (Standard)
Reagents:
-
Cleavage Cocktail: 1% Trifluoroacetic Acid (TFA) + 3-5% Triisopropylsilane (TIS) in Dichloromethane (DCM).
-
Quench Solution: 5% Diisopropylethylamine (DIEA) in DMF.
Workflow:
-
Wash: Wash resin 3x with DCM to remove DMF (DMF buffers the acid).
-
Cycle 1: Add Cleavage Cocktail (10 mL/g resin). Shake for 2 minutes.
-
Observation: Solution turns bright yellow (Mtt cation).[6]
-
-
Filter: Drain rapidly into a waste container containing base (to neutralize).
-
Repeat: Repeat 1% TFA treatment (5-10 min) until the solution remains colorless . usually 5-8 cycles.
-
Wash: Wash 3x with DCM.
-
Neutralize: Wash 3x with 5% DIEA/DMF to remove TFA salts from the amine.
-
Final Wash: Wash 3x with DMF.[5][7][8] The Gln side chain is now a free amide.
Protocol B: Selective Removal of Mmt (Mild)
Reagents:
-
Mild Cocktail: Acetic Acid (AcOH) / Trifluoroethanol (TFE) / DCM (1:2:7 v/v/v).
-
Alternative: 0.6 M HOBt in DCM/TFE (1:1).[5]
Workflow:
-
Wash: Wash resin 3x with DCM.[1]
-
Incubate: Add Mild Cocktail. Shake for 20 minutes.
-
Observation: Solution turns deep orange/red .
-
-
Repeat: Drain and repeat 2-3 times until solution is colorless.
-
Wash: Wash 3x with DCM, then 3x with DMF.
-
Note: No neutralization step is strictly necessary if using AcOH, but a DMF wash is required before coupling.
Application Workflow: On-Resin Cyclization
The most common use of Gln(Mtt/Mmt) is to modify the side chain. While Gln has a primary amide, it can be dehydrated to a nitrile or involved in complex ligation strategies. More commonly, this logic applies to Gln-derivatives (like converting to Diaminobutyric acid via Hofmann rearrangement) or simply ensuring solubility in long sequences before final modification.
Below is a workflow for a generic "Side-Chain Modification" strategy using orthogonal protection.
Caption: Operational workflow for utilizing Mtt/Mmt orthogonal protection in SPPS.
References
-
Biotage. How To: Measure and Optimize the Removal of Mmt Protecting Groups. [Link]
-
Derbal, S., et al. (2010). On resin amino acid side chain attachment strategy for the head to tail synthesis of new glutamine containing gramicidin-S analogs.[9] Bioorganic & Medicinal Chemistry Letters.[9][10] [Link]
Sources
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. renyi.hu [renyi.hu]
- 9. On resin amino acid side chain attachment strategy for the head to tail synthesis of new glutamine containing gramicidin-S analogs and their antimicrobial activity [discovery.fiu.edu]
- 10. scispace.com [scispace.com]
Verifying D-Glutamine Chirality: A Comparative Guide for SPPS Products
Topic: Verifying Chirality of D-Gln After Solid Phase Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of D-Glutamine (D-Gln) into therapeutic peptides is a critical strategy for enhancing proteolytic stability and modulating receptor affinity. However, D-Gln is notoriously fragile during Solid Phase Peptide Synthesis (SPPS). The basic conditions required for Fmoc removal (typically piperidine) can induce base-catalyzed racemization via α-proton abstraction, while the side-chain amide is susceptible to acid-catalyzed deamidation during global deprotection or hydrolysis.
This guide objectively compares the three primary methodologies for verifying D-Gln chirality: Standard Acid Hydrolysis with Marfey’s Analysis , Enzymatic Digestion with Marfey’s Analysis , and Direct Chiral Stationary Phase (CSP) HPLC .
The Challenge: Racemization & Deamidation
Before selecting a verification method, one must understand the chemical risks. D-Gln faces two distinct threats:
-
Racemization (Stereochemical inversion): Occurs during coupling (via oxazolone formation) or deprotection. Result: D-Gln
L-Gln. -
Deamidation (Chemical modification): Occurs during acid hydrolysis. Result: D-Gln
D-Glu.[1]
Critical Note: Standard amino acid analysis (6N HCl, 110°C) converts 100% of Gln to Glu. Therefore, standard methods measure D-Glu as a proxy for D-Gln. If your peptide sequence also contains native Glu residues, this method loses specificity.
Figure 1: The dual risks of Racemization (during synthesis) and Deamidation (during analysis).
Method A: Standard Acid Hydrolysis + Marfey’s Method (The Industry Standard)
This is the most robust and common method. It relies on derivatizing the hydrolysate with Marfey’s Reagent (FDAA) , which converts enantiomers (D/L) into diastereomers (L-D and L-L) that separate easily on a standard C18 column.
Caveat: You are measuring % D-Glu . You must assume the D-Glu originated from D-Gln.
Protocol
-
Hydrolysis: Dissolve 0.5 mg peptide in 0.5 mL 6N HCl (LC-MS grade). Flush with
, seal, and incubate at 110°C for 24 hours . -
Dry Down: Evaporate HCl under vacuum (SpeedVac). Re-dissolve residue in 50
L water. -
Derivatization:
-
Add 20
L 1M NaHCO (pH adjustment). -
Add 100
L 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone. -
Incubate at 40°C for 1 hour .
-
-
Quench: Add 10
L 2M HCl to stop reaction. Dilute with 200 L mobile phase A. -
Analysis: Inject 10
L onto a C18 HPLC column.
Performance Data
-
Separation: L-Glu-FDAA and D-Glu-FDAA typically separate by >1.5 minutes on a standard C18 gradient.
-
Sensitivity: LOD
1 pmol. -
Pros: Highly reproducible; no specialized columns required.
-
Cons: Cannot distinguish D-Gln from D-Glu; destroys the peptide.
Method B: Enzymatic Digestion + Marfey’s Method (The High Fidelity Option)
To verify D-Gln specifically without deamidation, acid hydrolysis must be replaced with enzymatic digestion. This releases free amino acids while preserving the side-chain amide.
Protocol
-
Digestion: Dissolve peptide in 50 mM Ammonium Bicarbonate (pH 8.0). Add Pronase E (nonspecific protease) or Leucine Aminopeptidase (LAP) at an enzyme:substrate ratio of 1:50.
-
Incubation: 37°C for 24–48 hours.
-
Filtration: Pass through a 10 kDa MWCO spin filter to remove the enzyme.
-
Derivatization: Proceed with Marfey’s protocol (as above).
-
Analysis: Look for D-Gln-FDAA peak (distinct from D-Glu-FDAA).
Performance Data
-
Specificity: High. Distinguishes D-Gln, L-Gln, D-Glu, and L-Glu.
-
Pros: True verification of Glutamine chirality.
-
Cons: Digestion can be incomplete (especially near D-residues); enzymes may contain their own amino acid contaminants (requires blank subtraction).
Method C: Direct Chiral HPLC (The Non-Destructive Alternative)
This method analyzes the intact peptide or the free amino acid (if cleaved) using a Chiral Stationary Phase (CSP).[2]
Protocol
-
Column Selection:
-
Free AA:Chiralpak ZWIX(+) or Crownpak CR-I(+) .
-
Intact Peptide:Chiralpak IC or specialized peptide chiral columns.
-
-
Mobile Phase:
-
ZWIX: MeOH/ACN/Water with 50mM Formic Acid + 25mM Diethylamine (double ion pairing).
-
Crownpak: pH 1.5 Perchloric acid (aqueous).
-
-
Detection: UV (210 nm) or MS.
Performance Data
-
Resolution: Variable. Crownpak separates D-Gln/L-Gln well (
), but fails if the peptide is intact. -
Pros: Non-destructive; no derivatization.
-
Cons: High method development time; expensive columns; often fails for complex peptides (>5 residues).
Comparative Analysis
| Feature | Method A: Acid Hydrolysis + Marfey's | Method B: Enzymatic + Marfey's | Method C: Direct Chiral HPLC |
| Analyte Measured | D-Glu (Proxy) | D-Gln (Direct) | D-Gln (Free) or Peptide |
| Fidelity | Medium (Deamidation risk) | High | High |
| Throughput | High (Batch processing) | Low (Long incubation) | Medium |
| Cost | Low (Standard C18) | Medium (Enzymes) | High (Chiral Columns) |
| Limit of Detection | < 0.1% D-isomer | < 0.5% D-isomer | ~0.5% D-isomer |
| Recommendation | Routine QC | Critical Characterization | Simple Peptides Only |
Self-Validating Workflow (Decision Tree)
Use this logic to select your experimental path.
Figure 2: Decision matrix for selecting the appropriate chirality verification method.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link
-
Goodman, M., & Roache, J. (2009). Racemization mechanisms in peptide synthesis. The Peptides: Analysis, Synthesis, Biology, Vol 1. Link
-
FDA Guidance for Industry. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Link
-
Navid, J. A., et al. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry, 30, 448–458.[3] Link
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® ZWIX(+) / ZWIX(-). Link
Sources
The Orthogonality Paradox: Selective Mtt Removal in the Presence of Boc/tBu
Topic: Impact of Mtt removal conditions on other protecting groups (Boc, tBu) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In complex Solid-Phase Peptide Synthesis (SPPS), the 4-methyltrityl (Mtt) group serves as a critical tool for introducing side-chain modifications (e.g., lactamization, fluorophore labeling, or PEGylation) orthogonal to standard Fmoc/tBu strategies. However, the removal of Mtt presents a chemical paradox: it requires acidic conditions, yet the peptide often contains other acid-labile groups—specifically Boc (tert-butyloxycarbonyl) and tBu (tert-butyl) esters/ethers—that must remain intact.
This guide objectively compares the two dominant methodologies for Mtt removal: Dilute TFA (Trifluoroacetic Acid) and HFIP (Hexafluoroisopropanol) . While dilute TFA is the historical standard, experimental evidence increasingly supports HFIP-based cocktails as the superior choice for preserving Boc/tBu integrity, particularly in long or sensitive sequences.
Mechanistic Underpinnings: The Acid Lability Spectrum
To understand the impact of removal conditions, one must visualize the hierarchy of acid lability. The selectivity relies on the stability of the resulting carbocation. The Mtt cation is stabilized by the methyl group on the trityl ring, making it more stable (and thus easier to form under mild conditions) than the tert-butyl cation.
Hierarchy of Acid Sensitivity
-
Hyper-Sensitive: Trityl (Trt), Mmt (4-methoxytrityl)
-
High Sensitivity: Mtt (4-methyltrityl)
-
Moderate Sensitivity: Boc, tBu, Pbf (Requires strong acid/scavengers)
-
Low Sensitivity: Benzyl (Bzl), Cbz (Requires HF/strong acid)
The "safety window" for removing Mtt without touching Boc is narrow. If the acid concentration or exposure time exceeds the threshold, the kinetic selectivity is lost, leading to premature Boc deprotection.
Visualization: Acid Lability & Deprotection Workflow
Figure 1: The kinetic window for selective Mtt removal. Note that Method A (TFA) carries a higher risk of breaching the Boc stability threshold compared to Method B (HFIP).
Comparative Analysis of Removal Conditions
Method A: Dilute TFA (1-2% TFA in DCM)
This is the traditional "kinetic" approach. It relies on the fact that Mtt cleaves faster than Boc.
-
Mechanism: Protonation of the amine followed by cleavage to form the Mtt cation.
-
The Risk: The acidity of 1% TFA (approx pH 1 in organic solvent) is sufficient to protonate Boc carbonyls. If the reaction proceeds too long, or if the resin acts as a sponge concentrating the acid, Boc groups will cleave.
-
Scavenging: Critical.[1] The Mtt cation is stable and will re-attach to nucleophiles (or back to the amine) if not quenched immediately by TIS (Triisopropylsilane) or Methanol.[1]
Method B: HFIP (20-30% Hexafluoroisopropanol in DCM)
This is the "thermodynamic" approach. HFIP is a weakly acidic, highly polar solvent (pKa ~9.3) that stabilizes the leaving group (Mtt cation) via strong hydrogen bonding and solvation, rather than protonation by a Brønsted acid.
-
Mechanism: Solvolysis. HFIP stabilizes the carbocation transition state, facilitating cleavage without a significant drop in pH.
-
The Benefit: The acidity is insufficient to protonate the Boc group. Studies show Boc/tBu groups remain 100% intact even after 4–24 hours of exposure to 30% HFIP.
Comparative Data Table
| Feature | Method A: Dilute TFA | Method B: HFIP Cocktail |
| Reagents | 1-2% TFA, 2-5% TIS (or MeOH), in DCM | 20-30% HFIP in DCM (optional: + TFE/TES) |
| Acidity (Effective pH) | High (< 1.0) | Mild (Weakly Acidic) |
| Mtt Removal Speed | Fast (2–5 mins per wash) | Moderate (15–30 mins per wash) |
| Boc/tBu Stability | Risk: <95% retention if >30 mins | Excellent: >99% retention even >4 hrs |
| Visual Indicator | Deep Yellow/Orange (Trityl cation) | Faint Yellow / Colorless |
| Side Reactions | Premature resin cleavage (on 2-CTC); Boc loss | Minimal; rare aggregation |
| Recommendation | Use for short, simple sequences. | Standard for complex/long sequences. |
Experimental Protocols (Self-Validating)
Protocol A: The "High-Risk, High-Speed" Method (1% TFA)
Use this only if HFIP is unavailable or if the peptide sequence is short (<10 AA) and lacks sensitive moieties.
-
Preparation: Prepare a solution of 1% TFA (v/v) and 3% TIS (or 5% MeOH) in DCM. Note: MeOH is a crucial scavenger here to prevent tBu loss.
-
Flow Wash: Do not incubate. Apply the solution to the resin and filter immediately.
-
Visual Check: The filtrate will turn bright yellow/orange (Mtt cation).
-
Repetition: Repeat the flow wash (approx. 1 min contact time) until the filtrate is colorless.
-
Quench: Immediately wash the resin with 5% DIPEA/DCM (x3) to neutralize residual acid.
-
Validation: Perform a mini-cleavage of a resin sample to check for Boc loss via HPLC/MS.
Protocol B: The "Gold Standard" Method (HFIP)
Recommended for all high-value sequences.
-
Preparation: Prepare a solution of 30% HFIP in DCM . (Optional: Add 0.5% TES as a scavenger).
-
Incubation: Add solution to the resin (10 mL per gram resin). Shake gently for 30 minutes .
-
Filtration: Drain the solvent.
-
Repetition: Repeat the treatment 2–3 times.
-
Tip: HFIP is expensive; you can recycle the solvent for the first wash of a new batch if strictly necessary, but fresh is best.
-
-
Verification: Wash resin with DCM.[2][3][4] Take a small sample, treat with 1% TFA/DCM. If it turns orange, Mtt is still present. If colorless, deprotection is complete.
-
Wash: Wash thoroughly with DCM (x3) and DMF (x3). No neutralization step is strictly required, but a DMF wash is good practice.
Visualization: Decision Logic for Method Selection
Figure 2: Decision tree for selecting the appropriate Mtt removal cocktail.
Troubleshooting & Expert Insights
The "Sticky" Mtt Problem
Occasionally, Mtt removal is sluggish (beads remain orange upon TFA test).
-
Cause: Aggregation of the peptide chain burying the Lys(Mtt) residue.
-
Solution: Use the HFIP method but elevate the temperature to 40°C or use microwave assistance (low power, 50°C max). HFIP is a potent structure-breaker and will help solvate the aggregated region.
Scavenger Selection
-
TIS (Triisopropylsilane): Excellent general scavenger.
-
MeOH (Methanol): Specifically recommended when using 1% TFA. Methanol acts as a nucleophile to quench the trityl cation, forming methyl ether, and prevents the "t-butyl transfer" side reaction.
-
TES (Triethylsilane): Often used in HFIP cocktails.[2]
Linker Compatibility
-
Rink Amide: Compatible with both methods.
-
2-Chlorotrityl Chloride (2-CTC): Do NOT use 1% TFA. The 2-CTC linker is almost as acid-labile as Mtt. Using TFA will cleave the peptide from the resin.[2][3][5] HFIP is mandatory for 2-CTC resins.
References
-
Aletras, A., et al. (1995).[2] Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH and its application in solid-phase peptide synthesis. International Journal of Peptide and Protein Research.[2] Link
-
Li, D. & Elbert, D.L. (2002).[2] Synthesis of a peptide with three orthogonal protecting groups using Fmoc chemistry. Journal of Peptide Research.[2] Link
-
Wester, A., et al. (2021). Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods.[6] Amino Acids.[2][3][4][][8][9] Link
-
Hachmann, J. & Lebl, M. (2006). Search for new orthogonal solid phase synthesis conditions. Biopolymers (Peptide Science). Link
-
Sigma-Aldrich (Merck). Selecting Orthogonal Building Blocks - Technical Guide.Link
Sources
NMR Characterization of Fmoc-D-Gln(Mtt)-OH Derivatives
Executive Summary: The Orthogonal Advantage
In complex peptide synthesis, particularly for cyclic peptides or side-chain modifications (e.g., dye labeling, stapling), the choice of the Glutamine side-chain protecting group is a critical decision point. Fmoc-D-Gln(Mtt)-OH offers a distinct advantage over the standard Trityl (Trt) derivative due to its hyper-acid sensitivity.
While the Trityl (Trt) group requires 95% TFA for removal, the 4-Methyltrityl (Mtt) group can be removed with mild acid (1% TFA/DCM), leaving the peptide backbone and other protecting groups (like Boc or tBu) intact. This guide characterizes the NMR signature of this compound to validate its structural integrity, purity, and stereochemical fidelity compared to its alternatives.
Structural Integrity & NMR Fingerprinting
To validate this compound, one must confirm three structural components: the Fmoc backbone, the D-Glutamine core, and the Mtt protecting group.
The Mtt vs. Trt Differentiator
The most critical NMR feature distinguishing this compound from the standard Fmoc-D-Gln(Trt)-OH is the Mtt Methyl Singlet .
-
Fmoc-D-Gln(Trt)-OH: Aromatic region is crowded (7.0–8.0 ppm) with no high-field methyl signals.
-
This compound: Displays a distinct singlet at ~2.26 ppm (3H) corresponding to the methyl group on the trityl ring.
Representative H NMR Data (DMSO-d , 400 MHz)
The following table summarizes the chemical shifts expected for a high-purity sample.
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Structural Insight |
| Amide NH ( | 7.50 – 7.60 | Doublet | 1H | Confirms Fmoc coupling integrity.[1] |
| Fmoc Aromatics | 7.30 – 7.90 | Multiplet | 8H | Characteristic Fmoc fingerprint. |
| Mtt Aromatics | 7.10 – 7.30 | Multiplet | 12H | Overlaps with Fmoc; integration check is vital. |
| 3.95 – 4.10 | Multiplet | 1H | Chiral center (shifts if racemized). | |
| Fmoc CH | 4.20 – 4.35 | Multiplet | 2H | Fmoc methylene bridge. |
| Fmoc CH | 4.20 – 4.30 | Triplet | 1H | Fmoc methine. |
| Mtt Methyl (-CH | 2.26 | Singlet | 3H | Diagnostic peak for Mtt. |
| 2.15 – 2.30 | Multiplet | 2H | Side chain methylene. | |
| 1.70 – 1.90 | Multiplet | 2H | Side chain methylene. | |
| Side Chain NH | 8.45 | Singlet | 1H | Protected amide proton (often broad). |
Technical Note: In DMSO-d
, the side-chain amide proton protected by Mtt is often visible but can be broad due to quadrupole broadening from the nitrogen or exchange with trace water.
Comparative Analysis: Performance & Alternatives
Comparison Matrix: Mtt vs. Trt vs. Unprotected
The choice of derivative dictates the synthetic strategy.
| Feature | This compound | Fmoc-D-Gln(Trt)-OH | Fmoc-D-Gln-OH (Unprotected) |
| Acid Sensitivity | High ( | Low (Stable in 1% TFA) | N/A |
| Deprotection | 1% TFA in DCM (Selective) | 95% TFA (Global) | N/A |
| Solubility (DMF) | High | High | Low (Aggregation risk) |
| Side Reaction | Minimal | Minimal | High (Nitrile formation) |
| NMR Diagnostic | Methyl singlet ( | No aliphatic methyls | No aromatic side-chain signals |
Stereochemical Validation (D- vs. L-)
Standard 1D NMR in achiral solvents (DMSO, CDCl
Protocol for Stereochemical Verification: To confirm the "D" configuration, you must create a diastereomeric environment:
-
Chiral Solvating Agents (CSAs): Add Pirkle’s Alcohol or Eu(hfc)
. The enantiomers will split into distinct peaks. -
Marfey’s Analysis (Preferred): Hydrolyze a small aliquot (
HCl), derivatize with FDAA (Marfey’s reagent), and analyze via LC-MS against L-Gln and D-Gln standards.
Impurity Profiling: The "Self-Validating" System
High-quality this compound must be free of Pyroglutamate (pGlu) , a common cyclization byproduct. NMR is the most reliable method to detect this early.
Detecting Pyroglutamate (pGlu)
If the sample has degraded (cyclized), the NMR spectrum changes drastically:
-
Loss of Mtt Signals: If the Mtt group falls off, the methyl singlet at 2.26 ppm disappears or shifts.
-
New Amide Signal: pGlu forms a lactam ring. Look for a new, sharper amide singlet downfield (~8.0–8.5 ppm) lacking the Mtt coupling.
-
Integration Mismatch: The ratio of Aromatic Protons (Fmoc + Mtt) to the
-proton should be roughly 20:1. A drop in this ratio suggests loss of the Mtt group.
Visualizing the Workflow
The following diagrams illustrate the characterization logic and the orthogonal deprotection utility.
Diagram 1: Characterization Decision Tree
Caption: Logical workflow for validating the identity and stereochemistry of this compound.
Diagram 2: Orthogonal Deprotection Strategy
Caption: Comparison of deprotection pathways. Mtt allows selective side-chain exposure without cleaving the peptide from the resin.
Experimental Protocols
NMR Sample Preparation
Objective: Prevent aggregation and ensure clear resolution of the amide region.
-
Solvent: Use DMSO-d
(99.9% D). Avoid CDCl as Fmoc-amino acids often aggregate, broadening the NH signals. -
Concentration: Dissolve 10–15 mg of this compound in 600 µL of solvent.
-
Reference: Use residual DMSO quintet (2.50 ppm) or TMS (0.00 ppm) for referencing.
-
Acquisition:
-
Scans: 16–32 (sufficient for 1H).
-
Relaxation Delay (D1): 1.0 second minimum to ensure accurate integration of the aromatic protons.
-
Marfey’s Method (Stereochemical Check)
Objective: Distinguish D-Gln from L-Gln.
-
Hydrolysis: Treat 0.5 mg sample with 6N HCl at 110°C for 24 hours (removes Fmoc and Mtt).
-
Derivatization: Neutralize and react with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).
-
Analysis: Inject on C18 HPLC. The L-L diastereomer elutes differently from the D-L diastereomer.
References
- V. V. Sureshbabu & N. Narendra. (2012). Amino Acids, Peptides and Proteins in Organic Chemistry: Protection Reactions. Wiley-VCH. (Standard text on Mtt/Trt orthogonality).
-
Bhargava, K., et al. (2025). NMR Based Methods for Metabolites Analysis. NIH National Library of Medicine. Retrieved October 26, 2023, from [Link] (Reference for Glutamine/Pyroglutamate NMR shifts).
Sources
Technical Guide: Purity Analysis & Application of Fmoc-D-Gln(Mtt)-OH in SPPS
Executive Summary
In the landscape of Solid Phase Peptide Synthesis (SPPS), Fmoc-D-Gln(Mtt)-OH represents a specialized instrument rather than a commodity reagent. While the standard Trityl (Trt) protection is sufficient for linear sequences, the 4-methyltrityl (Mtt) group offers a critical advantage: hyper-acid lability . This property allows for the selective deprotection of the Glutamine side chain using dilute acid (1% TFA), enabling orthogonal modifications—such as on-resin cyclization or site-specific labeling—while maintaining the integrity of the peptide backbone and other acid-labile protecting groups (e.g., Boc, tBu).
This guide objectively compares this compound against its primary alternatives, detailing the specific purity challenges (racemization and pyroglutamate formation) and providing a self-validating protocol for its use.
Comparative Analysis: Mtt vs. Trt vs. Unprotected[1]
The choice of side-chain protection for D-Glutamine is dictated by the synthesis strategy. The following table contrasts the performance profiles of the three main approaches.
Table 1: Performance Matrix of D-Gln Derivatives[2]
| Feature | This compound | Fmoc-D-Gln(Trt)-OH | Fmoc-D-Gln-OH (Unprotected) |
| Primary Utility | Orthogonal Synthesis (Cyclization, Labeling) | Standard Linear Synthesis | Low-cost / Short peptides |
| Acid Sensitivity | High (Removable with 1% TFA) | Moderate (Requires >50% TFA for global cleavage) | N/A |
| Purity Profile | High (Prevents dehydration; allows mild handling) | High (Standard stability) | Low (High risk of nitrile formation) |
| Selectivity | Excellent (Can be removed while keeping tBu intact) | Poor (Usually removed with global cleavage) | N/A |
| Cost | High | Moderate | Low |
| Racemization Risk | Low (if activation is controlled) | Low | Moderate (Side chain participation) |
Expert Insight: The Causality of Choice
-
Why Mtt? You choose Mtt when the D-Gln residue is a "functional handle." For example, if you need to form a lactam bridge between D-Gln and a Diaminopropionic acid (Dap) residue to constrain the peptide into a bioactive conformation, Mtt allows you to expose the D-Gln side chain on-resin without stripping the protecting groups off the rest of the sequence.
-
Why Not Trt? Trt is too stable for selective removal. Attempting to remove Trt with 1% TFA is sluggish and often results in incomplete deprotection or partial loss of other protecting groups (like tBu), leading to a complex impurity profile [1].
Critical Purity Challenges
When synthesizing with this compound, two primary impurities threaten the integrity of the final product. Understanding the mechanism is the key to prevention.
A. Stereochemical Purity (Racemization)
The "D" configuration is thermodynamically less stable in a biological context but chemically equivalent to "L" during synthesis. However, during the activation step , the risk of converting D-Gln to L-Gln exists.
-
Mechanism: Base-catalyzed proton abstraction at the
-carbon, often via an oxazolone intermediate. -
Impact: Formation of diastereomers (L-isomer contaminants) which are difficult to separate by standard RP-HPLC.
B. Chemical Purity (Pyroglutamate Formation)
Glutamine is notorious for N-terminal cyclization.
-
Mechanism: If the Fmoc group is removed from D-Gln and the N-terminus is left free in a weak acid/base environment, the side chain amide attacks the N-terminal amine, expelling ammonia to form Pyroglutamate (pGlu).
-
Mtt Advantage: The bulky Mtt group sterically hinders this cyclization better than unprotected Gln, but rapid coupling of the next amino acid is still mandatory [2].
Visualizing the Orthogonal Workflow
The following diagram illustrates the strategic advantage of Mtt in a complex synthesis workflow (e.g., Head-to-Side-Chain Cyclization).
Figure 1: The Orthogonal De-protection Strategy. Note the "Colorimetric Check" loop, which is the self-validating step unique to Trityl-based selective deprotection.
Validated Experimental Protocols
Protocol A: Selective Removal of Mtt (The "Self-Validating" Method)
This protocol relies on the visual indicator of the methyltrityl cation.
Reagents:
-
DCM (Dichloromethane)[1]
-
TFA (Trifluoroacetic acid)[1]
-
TIS (Triisopropylsilane) or MeOH (Methanol) – Crucial Scavengers
Step-by-Step:
-
Wash: Wash the resin 3x with DCM to remove DMF (DMF can neutralize the dilute TFA).
-
Cocktail Prep: Prepare a solution of 1% TFA / 5% TIS / 94% DCM .
-
Why TIS/MeOH? The released Mtt cation is highly reactive. Without a scavenger, it will re-alkylate the peptide (specifically Trp or Met residues). TIS quenches the cation irreversibly [3].
-
-
Incubation: Add solution to resin. Shake for 2 minutes.
-
Observation (Validation): The solution should turn bright yellow/orange . This confirms the release of the Mtt cation.
-
Filtration: Drain the solution.
-
Repeat: Repeat steps 3-5.
-
Endpoint: Continue repeating until the solution remains colorless upon addition. This indicates all Mtt groups have been removed.
-
-
Neutralization: Wash resin with 5% DIPEA in DCM to neutralize residual acid before proceeding to the next coupling.
Protocol B: Analytical Purity Assessment
To verify the quality of the crude peptide, a two-pronged HPLC approach is required.
1. Chemical Purity (RP-HPLC)
-
Column: C18 Reverse Phase (e.g., 4.6 x 150mm, 3.5µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.
-
Gradient: 5-65% B over 30 mins.
-
Detection: 220 nm.
-
Goal: Detect deletion sequences and pyroglutamate (pGlu usually elutes earlier than the parent peptide due to loss of the Fmoc/amine charge).
2. Optical Purity (Chiral HPLC) Standard C18 cannot distinguish D-Gln from L-Gln in a peptide.
-
Method: Marfey’s Reagent (FDAA) derivatization followed by C18 analysis, OR direct Chiral HPLC.
-
Direct Chiral Column: Astec CHIROBIOTIC® T (Teicoplanin bonded phase) [4].[2]
-
Conditions: Polar Ionic Mode (MeOH/0.1% TEAA).
-
Goal: Quantify the % D-Enantiomer vs. L-Enantiomer.
Troubleshooting & Optimization
The following decision logic helps troubleshoot common issues during the synthesis of D-Gln containing peptides.
Figure 2: Troubleshooting Logic for D-Gln(Mtt) Synthesis Impurities.
References
-
Mesa Labs. SPPS Tips For Success: Racemization and Pyroglutamate Formation. Available at: [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Waste Management of Fmoc-D-Gln(Mtt)-OH
Executive Summary & Immediate Action
Fmoc-D-Gln(Mtt)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-4-methyltrityl-D-glutamine) is a specialized reagent used in Solid Phase Peptide Synthesis (SPPS). While not classified as acutely toxic (P-listed) under US EPA regulations, it requires strict segregation from municipal waste streams due to its high organic loading, potential for aquatic toxicity, and the chemical properties of the Mtt (4-methyltrityl) protecting group.
Core Directive:
-
NEVER dispose of this compound (solid or dissolved) down the drain.
-
SOLIDS: Segregate for high-temperature incineration.
-
LIQUIDS: Classify based on the carrier solvent (Halogenated vs. Non-Halogenated).
Chemical Context & Hazard Profile
To manage waste effectively, you must understand the chemical behavior of the compound in a waste container.
The "Mtt" Factor
The Mtt group is acid-labile.[1][2] In a waste container containing acidic cleavage cocktails (e.g., TFA), the Mtt group will detach from the Glutamine side chain.
-
Observation: You may notice waste containers turning bright yellow/orange.
-
Causality: This is the formation of the 4-methyltrityl cation . It is a normal chemical response to acid and does not indicate an immediate explosion hazard, but it confirms the presence of reactive organic species that must be incinerated.
Isomeric Stability (D- vs. L-)
This guide specifically addresses the D-isomer .
-
Critical Insight: D-amino acids are generally resistant to enzymatic degradation by naturally occurring proteases. Unlike L-amino acids, this compound will persist longer in the environment if released into water systems. This biological resistance makes strict containment and incineration mandatory to prevent environmental accumulation.
Quantitative Hazard Data
| Property | Specification | Operational Implication |
| Physical State | White to off-white powder | Dust inhalation hazard; use N95/P100 or Fume Hood. |
| Combustibility | Carbon-rich organic solid | Classify as "Ignitable" (D001) if mixed with oxidizers. |
| Acid Sensitivity | High (Mtt group) | Do not mix solid stock with concentrated acids in waste. |
| Water Solubility | Low (Lipophilic) | Will precipitate in aqueous drains, causing clogs and contamination. |
Operational Disposal Protocols
Scenario A: Disposal of Solid State Reagent
Applicable to: Expired shelf stock, spilled powder, or failed weighing aliquots.
Protocol:
-
Containment: Do not sweep loose powder directly into a bin. Collect using a chemically resistant scoop.
-
Primary Packaging: Place the solid into a clear polyethylene bag or a screw-top high-density polyethylene (HDPE) jar.
-
Labeling: Label clearly as "Non-Hazardous Chemical Waste: Solid Organic."
-
Note: While "Non-Hazardous" by RCRA acute standards, internal safety protocols should treat it as an irritant.
-
-
Disposal Path: Designated for High-Temperature Incineration .
Scenario B: Disposal of Liquid Waste (SPPS Mixtures)
Applicable to: Reaction vessels, washes, and filtrates.
In SPPS, this reagent is rarely pure; it is dissolved in solvents. The solvent dictates the disposal method.
Stream 1: Coupling Waste (Non-Halogenated)
-
Composition: this compound + DMF (Dimethylformamide) or NMP + Piperidine.
-
Action: Pour into the "Non-Halogenated Organic Waste" carboy.
-
Reasoning: These solvents have high BTU values and are excellent candidates for fuel blending/incineration.
Stream 2: Cleavage/Washing Waste (Halogenated)
-
Composition: this compound + DCM (Dichloromethane) + TFA (Trifluoroacetic Acid).
-
Action: Pour into the "Halogenated Organic Waste" carboy.
-
Critical Alert: Do not mix Stream 1 and Stream 2 if your facility separates halogens to reduce disposal costs. The Mtt group will cleave here, turning the solution yellow/orange (trityl cation).
Scenario C: Solid Phase Waste (Resin-Bound)
Applicable to: Failed synthesis batches on Wang or Rink Amide resin.
-
Drying: Wash resin with MeOH and air dry in a fume hood to remove volatile solvents (DCM).
-
Packaging: Double-bag in heavy-duty poly bags.
-
Labeling: "Solid Waste: Resin with trace peptide/organic."
-
Disposal: Incineration. Never dispose of resin in regular trash; the microbeads are a persistent microplastic pollutant.
Decision Matrix & Workflow
The following diagram illustrates the logical flow for determining the correct waste stream.
Figure 1: Decision tree for segregating this compound waste based on physical state and solvent carrier.
Regulatory Compliance (US Framework)
This section ensures your lab remains compliant with the Resource Conservation and Recovery Act (RCRA) .
-
Waste Characterization:
-
Pure Substance: Not P-listed or U-listed. Generally classified as "Non-RCRA Regulated Chemical Waste" unless mixed with hazardous solvents.
-
In Solvents: The waste code is driven by the solvent.
-
F002: Spent halogenated solvents (DCM).
-
F003: Spent non-halogenated solvents (Ignitable - e.g., Ethyl Acetate, Acetone).
-
D001: Ignitable characteristic (Flash point < 60°C).[3] Most peptide synthesis waste falls here due to organic solvents.
-
-
-
Container Management:
-
Keep containers closed unless adding waste (40 CFR 265.173).
-
Ensure "Satellite Accumulation Areas" (SAA) are at or near the point of generation.
-
References
-
United States Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Biotage. (2023).[4][5] Green Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews. (Contextualizing Mtt stability). Retrieved from [Link]
Sources
Personal protective equipment for handling Fmoc-D-Gln(Mtt)-OH
Executive Summary & Core Directive
Do not treat Fmoc-D-Gln(Mtt)-OH as a generic white powder. While the amino acid derivative itself presents low acute toxicity, the process environment required to use it (Solid Phase Peptide Synthesis - SPPS) introduces significant chemical hazards.
This guide bridges the gap between the Material Safety Data Sheet (SDS) and the benchtop. It focuses on the specific vulnerabilities of the Mtt (4-methyltrityl) protecting group—which is highly acid-labile—and the aggressive solvent systems (DMF, DCM) required for its solubilization and deprotection.
The Golden Rule: Your PPE must protect you not just from the solid reagent, but from the solvent system it dissolves in.
Hazard Identification & Risk Assessment
The Reagent: this compound
-
Physical State: Fine white powder.
-
Primary Hazard: Inhalation of dust; potential skin sensitization (common with Fmoc derivatives).
-
Chemical Vulnerability (Mtt Group): The Mtt group is extremely sensitive to weak acids (1% TFA). Exposure to acidic fumes in the lab atmosphere can cause premature deprotection, turning the white powder yellow/orange (formation of the trityl cation).
The Solvent System (The Real Threat)
You rarely handle this compound in isolation. It is almost always paired with:
-
DMF (N,N-Dimethylformamide): A potent reprotoxin that readily absorbs through standard nitrile gloves.
-
DCM (Dichloromethane): Used for Mtt removal.[1] Highly volatile, carcinogenic, and permeates nitrile gloves in <4 minutes.
Personal Protective Equipment (PPE) Protocol
This protocol uses a Tiered Defense System . Select your tier based on the operation.
Tier 1: Weighing & Solid Handling
Context: Transferring dry powder from vial to weighing boat.
| PPE Component | Specification | Scientific Rationale |
| Gloves | Single Nitrile (4-5 mil) | Sufficient for dry solids. Provides tactile feedback to prevent spills.[2] |
| Respiratory | Fume Hood (Primary) or N95 Mask | Prevents inhalation of fine particulates. The Mtt powder is light and static-prone. |
| Eye Protection | Safety Glasses (Side shields) | Standard impact protection. |
| Clothing | Lab Coat (Cotton/Poly blend) | Prevents dust accumulation on street clothes. |
Tier 2: Solubilization & Coupling (High Risk)
Context: Dissolving in DMF or removing Mtt with TFA/DCM.
| PPE Component | Specification | Scientific Rationale |
| Gloves | Double Gloving or Laminate/Barrier | Critical: DMF permeates standard nitrile in ~10 mins. DCM permeates in <4 mins. • Inner: Nitrile (inspection layer).[2]• Outer: Polychloroprene or Laminate (chemical barrier). |
| Respiratory | Fume Hood (Sash at working height) | Mandatory. DCM vapors are heavier than air and accumulate in the breathing zone if not drafted properly. |
| Eye Protection | Chemical Goggles | Required if handling >50mL of cleavage cocktails to prevent splash injury to the cornea. |
| Footwear | Closed-toe, non-absorbent | Leather or synthetic leather. Mesh sneakers allow solvent wicking directly to the skin. |
Operational Workflow & Self-Validating Systems
This workflow integrates safety with quality control. The behavior of the chemical serves as a "Check Engine Light" for your safety protocols.
Step 1: Storage & Retrieval
-
Protocol: Store at +2°C to +8°C. Keep container tightly sealed.
-
Self-Validating Check: Inspect the powder color before weighing.
-
White: Intact.
-
Yellow/Orange: Acid contamination has occurred (Mtt cleavage). Do not use. This indicates improper storage or exposure to TFA fumes.
-
Step 2: Weighing (The Static Hazard)
-
Protocol: Use an anti-static gun if available. Weigh into a glass or polypropylene vessel.
-
Technique: Do not use a metal spatula if the humidity is very low (spark risk with organic dusts, though rare, is possible). Use PTFE-coated spatulas.
Step 3: Solubilization
-
Protocol: Add DMF to the powder, not powder to the DMF, to minimize dust clouds.
-
Safety Pivot: Once solvent is added, upgrade to Tier 2 PPE . You are now handling a DMF solution.[1]
Step 4: Mtt Removal (The Critical Step)
-
Reagent: 1% TFA in DCM (typically).[3]
-
Visual Safety Cue: Upon adding the cleavage cocktail, the solution will turn bright yellow/orange immediately. This is the Mtt cation.
-
If it doesn't turn yellow: You likely forgot the reagent or the synthesis failed earlier.
-
Disposal: This generates Halogenated Waste (see Section 5).
-
Waste Disposal & Decontamination
Proper segregation is vital to prevent unexpected exothermic reactions in the waste drum.
| Waste Stream | Components | Disposal Action |
| Solid Waste | Vials, weighing boats, contaminated gloves | Bag in hazardous solid waste. Do not trash. |
| Halogenated Liquid | DCM washes, TFA/DCM cleavage cocktails | Red Can/Jerrycan. High volatility. Keep cap vented or loosely sealed if evolution of gas is suspected. |
| Non-Halogenated Liquid | DMF solutions, Piperidine washes | Clear Can/Jerrycan. Segregate from oxidizers. |
| Sharps | Needles, broken glass | Rigid sharps container. |
Decontamination of Spills:
-
Powder: Sweep gently (do not dust) or use a HEPA vacuum. Wipe with wet paper towel.
-
Solution (DMF/DCM): Cover with absorbent pads (vermiculite or polypropylene). Do not use paper towels for large DCM spills (rapid evaporation). Place used absorbents in a sealed bag in the fume hood to off-gas before final disposal.
Visualized Safety Workflow
The following diagram illustrates the operational flow, linking process steps to specific hazards and the required engineering controls.
Caption: Operational lifecycle of this compound, highlighting the critical PPE upgrade point at 'Solubilization' and waste segregation paths.
Emergency Response
-
Eye Contact: Flush immediately for 15 minutes . Do not rub. If DCM is involved, seconds count to prevent corneal fusion.
-
Skin Contact (DMF/DCM):
-
Remove gloves immediately. (Solvents trap chemicals against skin).
-
Wash with soap and water.
-
Do not use alcohol/ethanol (enhances skin absorption of Fmoc derivatives).
-
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
University of Akron. (n.d.). Halogenated vs. Non-Halogenated Waste Guidelines. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
